6-Chlorothiazolo[4,5-b]pyridine-2-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNODJDUJWQRQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=S)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625329 | |
| Record name | 6-Chloro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488742-54-7 | |
| Record name | 6-Chloro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol
This guide provides a comprehensive overview of the synthesis and characterization of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazolo[4,5-b]pyridine scaffold is recognized as a privileged structure, appearing in a variety of biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and characterization data.
Introduction: The Significance of the Thiazolo[4,5-b]pyridine Core
The fusion of thiazole and pyridine rings to form the thiazolopyridine system creates a scaffold with diverse pharmacological potential.[1] These derivatives have demonstrated a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution of a chlorine atom at the 6-position and a thiol group at the 2-position of the thiazolo[4,5-b]pyridine core can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable target for synthetic chemists and drug discovery programs.
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the readily available starting material, 2-aminopyridine. The overall synthetic strategy involves the chlorination of the pyridine ring, followed by the construction of the fused thiazole ring through thiocyanation and subsequent cyclization.
Synthesis of the Key Intermediate: 2-Amino-5-chloropyridine
The initial and critical step is the regioselective chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine. Several methods have been reported for this transformation, with the choice of reagent and conditions influencing the yield and purity of the product.
One common and effective method involves the direct chlorination of 2-aminopyridine in a strongly acidic medium.[2] This approach minimizes the formation of the undesired 2-amino-3,5-dichloropyridine byproduct.[2]
Experimental Protocol: Chlorination of 2-Aminopyridine
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-aminopyridine in a suitable strong acid, such as concentrated sulfuric acid or a mixture of glacial acetic acid and hydrogen chloride gas.[2]
-
Cool the reaction mixture to a temperature between 0°C and 10°C.
-
Slowly add a chlorinating agent, such as chlorine gas or N-chlorosuccinimide (NCS), to the stirred solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified period, typically 1-2 hours, while monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as sodium hydroxide or sodium bicarbonate, to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-amino-5-chloropyridine.
The structure of the intermediate can be confirmed by standard analytical techniques, including melting point determination and spectroscopic analysis.
Construction of the Thiazole Ring: Thiocyanation and Cyclization
The next stage of the synthesis involves the formation of the thiazole ring onto the 2-amino-5-chloropyridine backbone. This is typically achieved through a Kaufmann thiocyanation reaction, which introduces a thiocyanate group at the 3-position of the pyridine ring, followed by an intramolecular cyclization to form the fused thiazolo[4,5-b]pyridine system.
Experimental Protocol: Synthesis of this compound
-
Thiocyanation: Dissolve 2-amino-5-chloropyridine in a suitable solvent, such as methanol or acetic acid.
-
Add a source of thiocyanate, such as potassium thiocyanate or ammonium thiocyanate, to the solution.
-
Introduce a halogenating agent, typically bromine in acetic acid, dropwise to the cooled and stirred reaction mixture. This in-situ generates the electrophilic thiocyanogen species.
-
Maintain the reaction at a low temperature (e.g., 0-5°C) during the addition and for a period thereafter to allow for the formation of the 2-amino-3-thiocyanato-5-chloropyridine intermediate.
-
Cyclization: After the thiocyanation is complete, the reaction mixture is typically heated to induce intramolecular cyclization. The amino group attacks the carbon of the thiocyanate group, leading to the formation of the thiazole ring.
-
The reaction mixture is then cooled, and the product, this compound, precipitates.
-
The solid is collected by filtration, washed with a suitable solvent to remove impurities, and dried.
The following diagram illustrates the key steps in the synthesis:
Caption: Synthetic workflow for this compound.
Comprehensive Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The expected chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbon atoms in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H, C=N, C-S, and C-Cl bonds, as well as the aromatic ring vibrations, are expected.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Expected Analytical Data
The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing chlorine atom and the fused thiazole ring. A broad singlet for the thiol proton (or NH proton in the tautomeric thione form). |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine and thiazole rings. The chemical shifts will be characteristic of the heterocyclic system and the substituents. |
| IR (cm⁻¹) | - N-H stretching (if in thione form): ~3400-3200- C=N stretching: ~1650-1550- Aromatic C=C stretching: ~1600-1450- C-S stretching: ~800-600- C-Cl stretching: ~800-600 |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₃ClN₂S₂ (202.68 g/mol ). Characteristic isotopic pattern for the presence of a chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |
Conclusion
This technical guide has outlined a strategic and detailed approach to the synthesis and characterization of this compound. The provided protocols and analytical insights serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development. The robust synthetic route and the comprehensive characterization data are crucial for ensuring the quality and reproducibility of this important chemical entity.
References
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Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). (n.d.). ProQuest. Retrieved January 22, 2026, from [Link]
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Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]
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Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2023). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]
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Synthetic strategies for thiazolopyridine derivatives. (2023). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
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Synthesis of substituted thiazolo[4,5-b]pyridines and other annulated heterocycles via SN2→Thorpe–Ziegler→Thorpe–Guareschi domino reactions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and biological evaluation of new thiazolopyrimidines. (2004). PubMed. Retrieved January 22, 2026, from [Link]
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Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (n.d.). National University of Pharmacy. Retrieved January 22, 2026, from [Link]
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Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]
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2-Thiazolines: an update on synthetic methods and catalysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]
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Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]
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Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (1990). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol
Introduction
6-Chlorothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural architecture, featuring a fused thiazolo[4,5-b]pyridine core with a reactive thiol group and a chloro substituent, makes it a valuable scaffold for the synthesis of novel bioactive molecules. Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and as a chemical intermediate. This guide provides a comprehensive overview of the key physicochemical attributes of this compound, supported by established analytical methodologies for their determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 488742-54-7 | [1] |
| Molecular Formula | C₆H₃ClN₂S₂ | Inferred from structure |
| Molecular Weight | 202.69 g/mol | Inferred from formula |
The structure of this compound, depicted below, reveals a bicyclic heteroaromatic system. The presence of the thiol group suggests the potential for tautomerism, existing in equilibrium with its thione form, 6-chloro-3H-thiazolo[4,5-b]pyridine-2-thione. This tautomerism can significantly influence its reactivity and physicochemical behavior.
Core Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. Therefore, this section outlines the key properties and the established methodologies for their determination, drawing parallels with similar heterocyclic thiol compounds where appropriate.
Melting Point
The melting point is a critical indicator of purity and is influenced by the crystalline structure and intermolecular forces. For a related compound, 6-methylthiazolo[4,5-b]pyridine-2-thiol, a melting point is available, suggesting that the title compound is a solid at room temperature.
Experimental Protocol for Melting Point Determination:
A standard and reliable method for determining the melting point is using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
Solubility
Solubility is a crucial parameter for drug delivery and formulation. Due to its heterocyclic nature and the presence of both a polar thiol group and a nonpolar chloro-pyridine core, this compound is expected to exhibit limited solubility in water and better solubility in common organic solvents. For the similar compound 7-Chlorothiazolo[4,5-c]pyridine-2-thiol, low solubility in water and solubility in solvents like dichloromethane and chloroform are predicted.[2]
Experimental Workflow for Solubility Assessment:
Caption: Workflow for determining the equilibrium solubility of this compound.
Acidity (pKa)
The thiol group of this compound is acidic and can be deprotonated. The pKa value is a measure of this acidity and is critical for understanding its behavior in biological systems and for developing salt forms. The pKa of pyridine-2-thiol is approximately 8.9, and the presence of the electron-withdrawing chloro group and the fused thiazole ring in the title compound is expected to lower this value, making it more acidic.
Methodology for pKa Determination:
Potentiometric titration is a standard method for pKa determination.
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the thiol groups have been neutralized.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for structural elucidation and confirmation. The synthesis and characterization of similar heterocyclic compounds often rely on a combination of NMR, IR, and mass spectrometry.[3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide information about the number and chemical environment of the protons on the pyridine ring. The chemical shifts and coupling constants would be characteristic of the substituted pyridine system. The thiol proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the heterocyclic core, with their chemical shifts being influenced by the attached heteroatoms and substituents.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups and bonds within the molecule. Key expected vibrations include:
-
S-H stretching: A weak band in the region of 2550-2600 cm⁻¹.
-
C=N stretching: Strong absorptions in the 1600-1650 cm⁻¹ region.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
C-S stretching: Vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern can offer additional structural information.
Analytical Methodologies for Thiols
The quantification and detection of this compound, particularly in complex matrices, would rely on established analytical methods for thiols.[7][8][9][10][11]
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the separation, identification, and quantification of heterocyclic compounds.
Illustrative HPLC Method Development Workflow:
Caption: A generalized workflow for developing an HPLC method for the analysis of this compound.
Conclusion
While specific experimental data for this compound remains to be fully documented in accessible literature, this guide provides a robust framework for its physicochemical characterization. By employing the established analytical methodologies outlined herein, researchers and drug development professionals can systematically determine the essential properties of this promising heterocyclic thiol. A thorough understanding of these properties is a critical prerequisite for unlocking its full potential in the synthesis of novel therapeutics and other advanced materials.
References
- Alchem Pharmtech. CAS 488742-54-7 | this compound.
- Shcherbatykh, A. A., Chernov'yants, M. S., & Popov, L. D. (2022). Determination of low molecular thiols and protein sulfhydryl groups using heterocyclic disulfides. Amino Acids, 54(3), 469–479.
- He, L., & Yang, X. (2014). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. Analytical Chemistry, 86(24), 12369–12376.
- Gasparyan, V. K., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.
- Gasparyan, V. K., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed.
- Nima, H. A. (2024). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. Mustansiriyah Journal of Science, 35(4), 1-10.
- Pipzine Chemicals. 7-Chlorothiazolo[4,5-c]pyridine-2-thiol.
- Santa Cruz Biotechnology. Thiazolo[4,5-b]pyridine-2-thiol | CAS 99158-61-9.
- Guanti, G., & Riva, R. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1331-1336.
- Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.
- Nima, H. A. (2024). View of Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol.
- American Elements. 2-Chlorothiazolo[5,4-b]pyridine | CAS 91524-96-8.
- BLDpharm. 586409-05-4|6-Methylthiazolo[4,5-b]pyridine-2-thiol.
- ChemBK. Thiazolo[4,5-b]pyridine, 2-(Methylthio)-.
- Hunchak, V., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(21), 7247.
- Gontora, O., et al. (2021). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Molecules, 26(11), 3330.
- Ali, S., et al. (2009). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid.
- Parmar, N., et al. (2022). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Scientific Reports, 12(1), 1-18.
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CAS number 488742-54-7 properties and uses
An In-depth Technical Guide to 6-Chlorothiazolo[4,5-b]pyridine-2-thiol (CAS 488742-54-7)
Introduction
This compound, identified by the CAS number 488742-54-7, is a heterocyclic organic compound featuring a fused thiazolo[4,5-b]pyridine core structure. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its structural similarity to purine bioisosteres, suggesting a potential for diverse pharmacological activities.[1] The thiazole and pyridine rings are known pharmacophores, and their combination in a fused system presents a unique chemical entity for the exploration of novel therapeutic agents. Derivatives of the thiazolo[4,5-b]pyridine core have been investigated for a range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] This guide provides a comprehensive overview of the known properties, potential applications, and safety considerations for this compound, serving as a valuable resource for scientists and professionals in the field.
Core Chemical Structure and Isomerism
The core of this compound is the thiazolo[4,5-b]pyridine bicyclic system. The numbering of this fused ring system is crucial for identifying the positions of substituents. The molecule possesses a chlorine atom at the 6-position of the pyridine ring and a thiol group at the 2-position of the thiazole ring.
It is important to note the existence of tautomerism in this molecule. The thiol group (-SH) can exist in equilibrium with its thione form (=S). This tautomeric equilibrium can influence the compound's chemical reactivity, physical properties, and biological interactions.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, the fundamental properties can be summarized.
| Property | Value | Source |
| CAS Number | 488742-54-7 | [1][4][5] |
| Molecular Formula | C₆H₃ClN₂S₂ | [4] |
| Molecular Weight | 202.68 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents (predicted) | - |
Synthesis and Chemical Reactivity
The synthesis of the thiazolo[4,5-b]pyridine core can be achieved through various synthetic routes, often involving the annulation of a thiazole ring onto a pyridine precursor or vice versa.[3] A common approach involves the reaction of a substituted aminopyridine with a reagent that provides the thiazole ring fragment. For instance, the interaction of 2-chloro-3,5-dinitropyridine with a triazole-thiol derivative has been reported as a method for forming a related fused thiazolo[4,5-b]pyridine system.[3]
The chemical reactivity of this compound is dictated by its functional groups. The thiol group is nucleophilic and can undergo various reactions such as alkylation, acylation, and oxidation to form disulfides. The chlorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups at this position. The nitrogen atoms in the pyridine and thiazole rings can act as bases or ligands for metal coordination.
Potential Uses and Biological Activities
While specific biological data for this compound is limited in publicly available literature, the broader class of thiazolo[4,5-b]pyridine derivatives has shown promise in several therapeutic areas. This suggests that the title compound could serve as a valuable building block or lead compound for the development of new drugs.
Potential Anticancer Activity
The thiazolo[4,5-b]pyridine scaffold is considered a promising pharmacophore for the development of novel anticancer agents.[6] Derivatives have demonstrated cytotoxic effects against various human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis. For example, derivatives of the related 6-chlorobenzothiazole-2-thiol have shown potent, broad-spectrum inhibitory activities against cancer cells.[6]
Potential Antimicrobial Activity
Thiazole-containing compounds are known for their wide range of antimicrobial properties. Derivatives of the thiazolo[4,5-b]pyridine core have been evaluated for their antibacterial and antifungal activities.[7] Some have shown significant efficacy against resistant bacterial strains, suggesting potential applications in combating infectious diseases.[7] The mechanism of action for related compounds has been predicted to involve the inhibition of essential bacterial enzymes like MurB.[7]
Other Potential Activities
Derivatives of the thiazolo[4,5-b]pyridine scaffold have also been investigated for other biological activities, including:
-
Anti-inflammatory effects [2]
-
Antioxidant properties [2]
-
Antiviral activity , with some related compounds showing activity against viruses such as Herpes simplex and Influenza B.
Experimental Protocols
Due to the limited specific data for this compound, detailed experimental protocols are not available. However, a general workflow for the initial screening of a novel compound like this compound for biological activity is presented below.
General Workflow for In Vitro Biological Activity Screening
Caption: A generalized workflow for the initial in vitro biological screening of a novel chemical compound.
Safety and Handling
Conclusion
This compound is a chemical compound with a core structure that holds significant potential for the development of new therapeutic agents. While specific biological and physical data for this exact molecule are currently sparse in the public domain, the known activities of related derivatives in areas such as oncology and infectious diseases highlight it as a promising candidate for further investigation. Researchers working with this compound should proceed with appropriate safety measures and would benefit from conducting detailed physicochemical and biological characterization to unlock its full potential.
References
- Chaban, T. I., Klenina, О. V., Chaban, I. H., & Lelyukh, M. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
- El-Ablack, F. Z., El-Zakzouk, M. A., & Mohamed, F. Z. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmacology, 3(12), 17-35.
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PubChem. (n.d.). 6-Chlorothiazolo[4,5-c]pyridine-2-carboxylic acid. Retrieved from [Link]
- Milenković, D., et al. (2022). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Journal of Heterocyclic Chemistry, 59(16).
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European Journal of Medicinal Chemistry. (2012). Synthesis and biological evaluation of 2-benzylamino-4(5)-(6-methylpyridin-2-yl)-5(4)-([1][5][8]triazolo[1,5-a]-pyridin-6-yl)thiazoles as transforming growth factor-β type 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry, 57, 74-84.
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spectroscopic analysis (NMR, IR, MS) of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol
An In-depth Technical Guide to the Spectroscopic Analysis of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol
Abstract
This technical guide provides a comprehensive examination of the spectroscopic characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a purine bioisostere, its structural elucidation is critical for drug development and quality control.[1] This document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to provide not only the expected spectral data but also the underlying scientific rationale for experimental design and data interpretation, reflecting field-proven insights for researchers and drug development professionals.
Introduction and Molecular Structure
This compound (C₆H₃ClN₂S₂) is a fused heterocyclic system that combines the structural features of a pyridine ring and a thiazole ring.[2] Such scaffolds are of considerable interest due to their diverse pharmacological activities, including potential antimicrobial, anti-inflammatory, and antitumor effects.[1][3][4]
A crucial aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol form and the thione form. Spectroscopic evidence overwhelmingly suggests that in the solid state and in polar aprotic solvents, the thione tautomer is significantly more stable and therefore predominates. This guide will focus on the characterization of this dominant thione form: 6-Chloro-3H-thiazolo[4,5-b]pyridine-2-thione .
Caption: Thiol-Thione tautomerism of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The choice of solvent is critical; for a polar compound like this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its residual proton peak (~2.50 ppm) rarely interferes with signals of interest.[5][6] The labile N-H proton is also clearly observable in DMSO-d₆.
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
-
Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆.
-
Cap the NMR tube securely and vortex or sonicate the mixture for 30-60 seconds to ensure complete dissolution.
-
Visually inspect the solution for clarity. If particulates remain, filter the solution through a small plug of glass wool into a new NMR tube.
-
Place the prepared tube into the NMR spectrometer for data acquisition.
¹H NMR Spectroscopy Analysis (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons on the pyridine ring and one labile proton from the N-H group of the thione tautomer.
-
Pyridine Protons (H-5 and H-7): The pyridine ring contains two protons in a para relationship. They will appear as two distinct doublets due to ortho coupling.
-
H-7 (~8.3-8.5 ppm): This proton is adjacent to the electron-withdrawing nitrogen atom of the pyridine ring, causing a significant downfield shift.
-
H-5 (~7.6-7.8 ppm): This proton is ortho to the chlorine atom. The deshielding effect is less pronounced compared to H-7.
-
-
N-H Proton (~14.0 ppm): The proton attached to the nitrogen in the thione ring is expected to be a broad singlet. Its highly deshielded nature is characteristic of protons involved in strong hydrogen bonding and resonance within the heterocyclic system.[7] Its broadness is due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and chemical exchange.
¹³C NMR Spectroscopy Analysis (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.
-
Thione Carbon (C-2): The most downfield signal will be from the C=S carbon. This carbon is highly deshielded and is characteristically found in the range of 185-190 ppm . This signal is a definitive marker for the thione tautomer.
-
Fused Carbons (C-3a and C-7a): These are quaternary carbons at the ring fusion. C-7a, being adjacent to the pyridine nitrogen, will be more deshielded than C-3a.
-
Pyridine Carbons (C-5, C-6, C-7):
-
C-6: The carbon bearing the chlorine atom will be shifted downfield.
-
C-5 and C-7: These carbons are attached to protons and their chemical shifts can be predicted based on the known shifts of substituted pyridines.[8]
-
Summary of Predicted NMR Data
| ¹H NMR (DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| N-H | ~14.0 | br s | 1H | 3-H |
| Aromatic CH | ~8.4 | d | 1H | 7-H |
| Aromatic CH | ~7.7 | d | 1H | 5-H |
| ¹³C NMR (DMSO-d₆) | Predicted δ (ppm) | Assignment | ||
| C=S | ~188 | C-2 | ||
| Quaternary C | ~165 | C-7a | ||
| Quaternary C | ~150 | C-6 | ||
| Aromatic CH | ~145 | C-7 | ||
| Quaternary C | ~130 | C-3a | ||
| Aromatic CH | ~118 | C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule, providing key evidence to confirm the predominant thione tautomer.
Experimental Protocol: KBr Pellet Preparation
-
Gently grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[9]
-
Transfer the mixture to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[10]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument for analysis. A background spectrum of a blank KBr pellet should be acquired first.[10]
Interpretation of Key Vibrational Bands
The IR spectrum will provide a unique fingerprint for the molecule. The most diagnostic absorptions are:
-
N-H Stretch: A strong, broad absorption band between 3100-3300 cm⁻¹ is expected, corresponding to the N-H stretching vibration. Its broadness indicates intermolecular hydrogen bonding in the solid state.
-
Aromatic C-H Stretch: A weaker absorption band will appear just above 3000 cm⁻¹ .
-
C=N and C=C Stretches: A series of medium to strong bands in the 1500-1620 cm⁻¹ region are characteristic of the stretching vibrations within the fused aromatic ring system.
-
Thioamide II Band (C=S stretch): The C=S stretching vibration is often coupled with other vibrations and typically appears as a medium to strong band in the 1100-1250 cm⁻¹ region.
-
C-Cl Stretch: A band in the 700-850 cm⁻¹ region can be attributed to the C-Cl stretch.
-
Absence of S-H Stretch: Critically, the absence of a weak, sharp band around 2550 cm⁻¹ strongly refutes the presence of a significant concentration of the thiol tautomer.
Summary of Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3300 | Strong, Broad | N-H Stretch |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| 1500-1620 | Medium-Strong | C=N / C=C Ring Stretches |
| 1100-1250 | Medium-Strong | C=S Stretch (Thioamide) |
| 700-850 | Medium | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural insights. Electron Ionization (EI) is a common technique for small, relatively stable molecules.
Molecular Ion (M⁺˙) Peak
The molecular formula is C₆H₃ClN₂S₂. The key feature of the molecular ion peak will be the isotopic pattern caused by the natural abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
-
Monoisotopic Mass (for C₆H₃³⁵ClN₂³²S₂): 201.94 Da.
-
The mass spectrum will show two main peaks for the molecular ion:
-
M⁺˙ peak at m/z ≈ 202 (corresponding to the ³⁵Cl isotopologue).
-
[M+2]⁺˙ peak at m/z ≈ 204 (corresponding to the ³⁷Cl isotopologue).
-
-
The intensity ratio of the M⁺˙ to [M+2]⁺˙ peak will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.
Proposed Fragmentation Pathway
Under electron ionization, the molecular ion will fragment in a characteristic manner. The fused heterocyclic ring system is relatively stable, but fragmentation can be initiated by the loss of the chlorine atom or by cleavage of the thiazole ring.
Caption: Proposed EI-MS fragmentation pathway.
-
Loss of a Chlorine Radical: A common initial fragmentation for chlorinated compounds is the loss of a chlorine radical (Cl•) to form a stable cation at m/z = 167 .
-
Ring Cleavage: The thiazole ring can undergo fragmentation. A retro-Diels-Alder type cleavage or sequential bond breaking could lead to the loss of a thiocarbonyl group (CS) from the m/z 167 fragment, yielding an ion at m/z = 121 .
-
Loss of CSN Radical: Another plausible pathway is the expulsion of a •CSN radical from the molecular ion, leading to a fragment at m/z = 115/117 .
Summary of Predicted Mass Fragments
| m/z (³⁵Cl) | m/z (³⁷Cl) | Relative Intensity | Proposed Identity |
| 202 | 204 | High (M:M+2 ≈ 3:1) | [M]⁺˙ Molecular Ion |
| 167 | - | Medium | [M - Cl]⁺ |
| 121 | - | Medium-Low | [M - Cl - CS]⁺ |
| 115 | 117 | Low | [M - CSN]⁺˙ |
Conclusion
The comprehensive spectroscopic analysis of this compound allows for its unambiguous structural confirmation. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with the downfield ¹³C signal near 188 ppm being definitive for the predominant thione tautomer. IR spectroscopy corroborates this finding through the presence of a strong N-H stretch and the absence of an S-H signal. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic 3:1 isotopic pattern of the molecular ion peak, while its fragmentation pattern provides further structural validation. Together, these techniques form a self-validating system for the complete characterization of this important heterocyclic compound.
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An In-depth Technical Guide to the Structural Elucidation of Novel Thiazolopyridine Derivatives
Introduction: The Rising Prominence of Thiazolopyridines
The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2] These compounds are not merely synthetic curiosities; they form the core of a wide array of biologically active agents with therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[3][4] The diverse biological profiles stem from the five possible isomeric forms of the thiazolopyridine ring system, each offering a unique three-dimensional arrangement for molecular interactions.[1][2][5]
However, this structural diversity presents a significant challenge. The synthesis of novel derivatives can often lead to a mixture of isomers or unexpected reaction products. Therefore, a robust and systematic approach to structural elucidation is not just a procedural formality but a critical necessity for advancing drug discovery and development. This guide provides a comprehensive, field-proven framework for researchers to unambiguously determine the structure of novel thiazolopyridine derivatives, moving from initial purity assessment to absolute stereochemical confirmation.
The Integrated Elucidation Workflow: A Strategic Overview
The determination of a novel molecular structure is a process of accumulating and cross-validating evidence. No single technique provides the complete picture. Instead, we rely on an integrated workflow where each step logically informs the next. The primary pathway involves a synergistic application of mass spectrometry and nuclear magnetic resonance, with infrared spectroscopy providing complementary data. For absolute confirmation, especially in cases of intractable ambiguity, X-ray crystallography serves as the ultimate arbiter.
Caption: The integrated workflow for structural elucidation of novel compounds.
Part 1: The Cornerstone of Analysis - Ensuring Compound Purity
The axiom 'garbage in, garbage out' is particularly resonant in structural elucidation. Spectroscopic data from an impure sample is, at best, misleading and, at worst, uninterpretable. The initial and most critical step is to ensure the analyte is of the highest possible purity.
-
Chromatographic Homogeneity: Thin-Layer Chromatography (TLC) is the first line of assessment. A single, well-defined spot in multiple solvent systems is a strong indicator of purity. This should be followed by purification via column chromatography or preparative HPLC until a single peak is observed by analytical LC-MS.
-
Sharp Melting Point: A pure crystalline solid will exhibit a sharp melting point, typically over a narrow range of 1-2°C. A broad melting range is a classic sign of impurity.
Part 2: The Spectroscopic Toolkit - Assembling the Molecular Puzzle
With a pure sample in hand, the process of piecing together the molecular structure begins. The primary tools are Mass Spectrometry and NMR Spectroscopy.
Mass Spectrometry (MS): Defining the Elemental Composition
The first question in any structural determination is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides the answer.
-
Expertise & Causality: Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the determination of a unique elemental composition. For instance, a measured m/z of 247.0512 can be unambiguously assigned to the formula C₁₂H₁₀N₂O₂S, whereas a nominal mass of 247 could correspond to numerous other formulas. This step is non-negotiable as it provides the fundamental constraint for all subsequent analysis. The structures of newly synthesized compounds are routinely established by such elemental analyses and spectral data.[6]
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution must be free of any particulate matter.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure mass accuracy.
-
Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, as the pyridine nitrogen is readily protonated.
-
Data Processing: The software's formula calculator will generate a list of possible elemental compositions that fit the measured m/z within a specified tolerance (typically < 5 ppm). The correct formula must be chemically sensible and consistent with the synthetic precursors.
Trustworthiness through Fragmentation: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry provides valuable structural clues through fragmentation patterns.[7][8] The stability of the fused aromatic system means the molecular ion peak is often prominent.[9]
Table 1: Common Fragmentation Pathways for Thiazolopyridine Derivatives
| Fragment Ion/Neutral Loss | Description | Potential Structural Implication |
|---|---|---|
| [M-HCN]⁺ | Loss of hydrogen cyanide | Characteristic of many nitrogen-containing heterocycles. |
| [M-S]⁺ or [M-HS]⁺ | Loss of a sulfur atom or hydrosulfide radical | Indicates cleavage of the thiazole ring.[9] |
| [M-R]⁺ | Loss of a substituent radical | Cleavage at a substituted position, helping to identify substituent groups. |
| Retro-Diels-Alder | Cleavage of a partially saturated ring | Can occur if the pyridine ring is a dihydro- or tetrahydropyridine. |
Note: Fragmentation is highly dependent on the specific isomer and substitution pattern. This table provides general guidance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D experiments allows for the complete assembly of the carbon-hydrogen framework.[10]
¹H NMR - The Proton Environment: This is the initial NMR experiment, providing information on the number of distinct proton environments, their electronic environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). Protons on the thiazolopyridine core typically resonate in the aromatic region (δ 7.0-9.0 ppm).
¹³C NMR - The Carbon Skeleton: A ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. With broadband proton decoupling, each unique carbon appears as a single line. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).[11]
Table 2: Approximate ¹H and ¹³C NMR Chemical Shifts for the Thiazolopyridine Core
| Position | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole C-H | 7.5 - 8.5 | 115 - 130 |
| Pyridine C-H (α to N) | 8.5 - 9.2 | 145 - 155 |
| Pyridine C-H (β to N) | 7.0 - 8.0 | 120 - 135 |
| Pyridine C-H (γ to N) | 7.5 - 8.5 | 135 - 145 |
| Bridgehead Carbons (Quaternary) | - | 140 - 160 |
Note: These are approximate ranges. Actual values are highly dependent on the specific isomer, solvent, and substituents.[12]
2D NMR - Connecting the Dots: When 1D spectra are insufficient to resolve ambiguities, 2D NMR techniques are essential.[13]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is used to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This definitively assigns protons to their carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial 2D experiment for novel structures. It shows correlations between protons and carbons that are two or three bonds away. Its power lies in its ability to establish connectivity across quaternary carbons and heteroatoms , which is essential for piecing together the different fragments of the molecule and differentiating isomers.[14]
Caption: Logical flow of information in NMR-based structure elucidation.
Experimental Protocol: Standard NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often an excellent choice as it dissolves a wide range of polar organic compounds.[15]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers all expected signals (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra using standard pulse programs. The HMBC experiment is critical and should almost always be performed for a novel compound.
Infrared (IR) Spectroscopy: A Functional Group Check
IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups. While it doesn't provide detailed connectivity information, it serves as an excellent cross-validation tool. For example, the presence of a strong absorption band around 1700 cm⁻¹ would confirm a carbonyl group, which must be consistent with the molecular formula from HRMS and the chemical shifts in the ¹³C NMR spectrum.[15]
Part 3: Absolute Confirmation - Single Crystal X-ray Crystallography
When spectroscopic data remains ambiguous or when the absolute stereochemistry of a chiral center needs to be determined, X-ray crystallography is the gold standard.[16] It provides an unequivocal three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule.[17]
-
When is it Necessary?
-
Isomer Differentiation: When NMR data cannot distinguish between two closely related isomers (e.g., thiazolo[4,5-b]pyridine vs. thiazolo[5,4-b]pyridine).
-
Regiochemistry: To confirm the position of substituents on the heterocyclic core.
-
Absolute Stereochemistry: To determine the R/S configuration of stereocenters.
-
Methodology Overview: Single Crystal X-ray Diffraction
-
Crystal Growth (The Bottleneck): This is often the most challenging step. A single, high-quality crystal must be grown. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as a pattern of spots.[16]
-
Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an initial electron density map. An atomic model is fitted to this map and then refined to achieve the best possible agreement with the experimental data.[18][19] The final output is a detailed 3D structure with precise bond lengths, bond angles, and torsional angles.
Conclusion: A Synthesis of Evidence
The structural elucidation of novel thiazolopyridine derivatives is a multi-faceted process that demands a logical and integrated analytical strategy. It begins with the uncompromising requirement of sample purity and proceeds through the powerful combination of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy. Each piece of data, from the molecular formula provided by HRMS to the intricate network of correlations in an HMBC spectrum, serves as a piece of a larger puzzle. By systematically acquiring, interpreting, and cross-validating data from these orthogonal techniques, researchers can confidently and accurately assemble the final structure, paving the way for further investigation into the promising biological and material properties of this important class of compounds.
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Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. U. A. (2023). Synthetic strategies for thiazolopyridine derivatives. Synthetic Communications, 53(7-8), 519-546. [Link]
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A Technical Guide to the Biological Activities of Chlorinated Thiazolopyridines
Introduction: The Emergence of Chlorinated Thiazolopyridines in Drug Discovery
The thiazolopyridine scaffold, a heterocyclic ring system merging a thiazole and a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. Thiazolopyridine derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] The introduction of chlorine atoms to this scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can enhance its pharmacokinetic profile and target-binding affinity. This guide provides an in-depth exploration of the potential biological activities of chlorinated thiazolopyridines, focusing on their anticancer and antimicrobial properties. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the detailed experimental protocols required for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
Part 1: Anticancer Potential of Chlorinated Thiazolopyridines
Chlorinated thiazolopyridine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.
Mechanism of Anticancer Action
The anticancer activity of chlorinated thiazolopyridines is attributed to their ability to interfere with critical cellular processes. One notable example is the dichloromethyl-substituted thiazolopyridine, AV25R, which has shown selective anti-proliferative effects. Gene expression analysis of cancer cells treated with AV25R revealed significant differential regulation of cancer-related signaling pathways, including the VEGFA-VEGFR2 and EGF/EGFR pathways.
In silico modeling and molecular docking studies have predicted that chlorinated thiazolopyridines can bind to several proteins known to regulate cell proliferation and tumor progression, such as:
-
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation, differentiation, and survival.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Transforming Growth Factor-Beta Receptor 1 (TGFBR1): Involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
-
Mouse Double Minute 2 Homolog (MDM2): A key negative regulator of the p53 tumor suppressor.
-
c-KIT and GAK: Kinase targets that have been identified as being potentially inhibited by thiazolopyridine derivatives.[1]
The induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds exert their anticancer effects.
Signaling Pathway Implicated in the Anticancer Activity of Chlorinated Thiazolopyridines
Caption: Inhibition of key signaling pathways by chlorinated thiazolopyridines.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of thiazolopyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. For chlorinated derivatives, the placement of the chlorine atom is critical.
-
Position of Chlorine: Studies on related heterocyclic systems, such as quinolines, have shown that the position of the chlorine atom dramatically affects anticancer activity. For instance, the 7-chloroquinoline moiety has been identified as a key pharmacophore for potent antitumor effects.[2] This suggests that the position of chlorine on the thiazolopyridine ring will similarly dictate the compound's interaction with its biological target. The insertion of a chlorine atom at position 7 of the thiazolo[4,5-d]pyrimidine scaffold has been shown to increase anticancer activity compared to the 7-oxo derivatives.[3][4]
-
Other Substituents: The presence of other functional groups in addition to chlorine can further enhance anticancer activity. For example, the incorporation of a trifluoromethyl group, which is highly electronegative, can improve the pharmacological properties of the molecule.[3] A preliminary SAR study on chalcone-incorporated oxazolo[4,5-b]pyridine derivatives revealed that electron-donating groups on an attached phenyl ring can lead to good anticancer activity.[5]
Experimental Protocols for Anticancer Evaluation
1.3.1. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of the chlorinated thiazolopyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
1.3.2. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the chlorinated thiazolopyridine compounds at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.[4]
-
Washing: Wash the cells once with cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[3]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[3][5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]
-
1.3.3. Target Engagement: In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on specific kinase enzymes.
Step-by-Step Protocol (General):
-
Reaction Setup: In a microplate, combine the recombinant kinase (e.g., EGFR, VEGFR-2), the chlorinated thiazolopyridine compound at various concentrations, and the kinase assay buffer.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and a specific substrate for the kinase.[9]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.[10]
-
Detection: Stop the reaction and add a detection reagent to quantify the amount of product formed (e.g., ADP). The signal is typically inversely proportional to the kinase activity. Commercially available kits like ADP-Glo™ can be used for this step.[10][11]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.
Workflow for Anticancer Evaluation of Chlorinated Thiazolopyridines
Caption: A typical workflow for the anticancer evaluation of chlorinated thiazolopyridines.
Part 2: Antimicrobial Activity of Chlorinated Thiazolopyridines
The thiazolopyridine scaffold is also a fertile ground for the development of novel antimicrobial agents. The introduction of chlorine atoms can enhance the antimicrobial potency of these compounds, making them effective against a range of pathogenic bacteria and fungi.
Mechanism of Antimicrobial Action
The precise mechanisms by which chlorinated thiazolopyridines exert their antimicrobial effects are still under investigation, but molecular docking studies have provided valuable insights into their potential targets. These studies suggest that these compounds may inhibit essential bacterial enzymes, leading to cell death.
Potential bacterial targets include:
-
DNA Gyrase: An enzyme that is crucial for DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital processes.
-
MurD Ligase: An enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurD weakens the cell wall, leading to cell lysis.
The interaction of some chlorinated compounds with the respiratory chain of bacteria can lead to the generation of superoxide anions, which are reactive oxygen species that can cause cellular damage.[10]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of thiazole derivatives is highly dependent on their chemical structure.
-
Lipophilicity and Electronic Properties: A quantitative structure-activity relationship (QSAR) model for a series of antimicrobial agents identified moderate lipophilicity (cLogP 3–5) and the presence of para-electronegative substituents as positive predictors of antibacterial activity.[12] This aligns with the observation that chlorination often enhances antimicrobial efficacy.
-
Specific Substituents: SAR studies on various thiazole-containing hybrids have shown that the nature and position of different substituents significantly impact their activity against different microbial strains. For instance, in a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives, the substitution pattern was found to be associated with increased antibacterial activity.[13]
Experimental Protocols for Antimicrobial Evaluation
2.3.1. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Step-by-Step Protocol (Following CLSI Guidelines):
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Serial Dilutions: Prepare two-fold serial dilutions of the chlorinated thiazolopyridine compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[15]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[17]
2.3.2. Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[1]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.[1]
-
Agar Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[12]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the chlorinated thiazolopyridine compound onto the agar surface. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[16]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.[12] The size of the zone is then correlated with the susceptibility of the organism to the compound.
Workflow for Antimicrobial Evaluation of Chlorinated Thiazolopyridines
Caption: A streamlined workflow for the antimicrobial evaluation of chlorinated thiazolopyridines.
Part 3: Synthesis of Chlorinated Thiazolopyridines
The synthesis of chlorinated thiazolopyridine derivatives can be achieved through various synthetic routes. A common approach involves the chlorination of a thiazolopyridine precursor.
General Synthetic Protocol
A representative synthesis involves the reaction of a thiazolopyridopyrimidine with a chlorinating agent.[12]
Step-by-Step Protocol:
-
Preparation of the Thiazolopyridopyrimidine Precursor: A thiazolo[3,2-a]pyridine can be refluxed with formic acid to yield the corresponding thiazolopyridopyrimidine.[12]
-
Chlorination: The thiazolopyridopyrimidine is then treated with a chlorinating agent, such as thionyl chloride, to furnish the desired chloro derivative.[12][18] The reaction mixture is typically heated under reflux for a specified period.[18][19]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice-water. The resulting solid product is filtered, washed with water, dried, and then purified, often by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[18][19]
Part 4: Data Summary and Future Perspectives
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of selected thiazolopyridine derivatives.
Table 1: Anticancer Activity of Thiazolopyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| AV25R | RS4;11 (B-cell Acute Lymphoblastic Leukemia) | 1.95 | [1] |
| Compound 3 | HL-60 (Acute Promyelocytic Leukemia) | 0.57 | [1] |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [1] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Leukemia (CCRF-CEM) | <10 | [3] |
| Thiazolo[4,5-d]pyrimidin-2-one derivative 5a | Renal Cancer (UO-31) | Noticeable Cytotoxicity | [4] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazolyl–2-Pyrazoline Hybrids | Vancomycin-intermediate S. aureus (VISA) | 3.25–500 | [7] |
| 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives | S. aureus | 125–500 | [20] |
| Linezolid analogue with thiazole ring (2g) | Gram-positive strains | 16 | [11] |
| Thiazoloquinolone derivatives | Various bacteria | Comparable to ciprofloxacin | [21] |
Future Outlook
Chlorinated thiazolopyridines represent a promising and versatile scaffold for the development of novel therapeutic agents. The existing body of research clearly demonstrates their potential as both anticancer and antimicrobial agents. Future research in this area should focus on:
-
Comprehensive SAR Studies: A systematic investigation into how the number and position of chlorine atoms, as well as other substituents, on the thiazolopyridine ring affect biological activity will be crucial for the rational design of more potent and selective compounds.
-
Mechanism of Action Elucidation: Further studies are needed to fully elucidate the molecular mechanisms underlying the biological activities of these compounds. This includes identifying and validating specific protein targets and understanding their impact on cellular signaling pathways.
-
Preclinical Development: Promising lead compounds should be advanced into preclinical studies to evaluate their in vivo efficacy, pharmacokinetic properties, and toxicity profiles. There is evidence of some thiazole-based drugs being in preclinical or clinical investigation, highlighting the therapeutic potential of this class of compounds.[22]
-
Combating Drug Resistance: Given the growing threat of antimicrobial resistance, the development of new classes of antibiotics is a high priority. Chlorinated thiazolopyridines, with their potential to inhibit novel bacterial targets, could play a significant role in addressing this challenge.
By leveraging the principles of medicinal chemistry and conducting rigorous biological evaluations, the full therapeutic potential of chlorinated thiazolopyridines can be unlocked, leading to the development of next-generation drugs for the treatment of cancer and infectious diseases.
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Methodological & Application
multi-component reaction for thiazolopyridine synthesis
Title: High-Efficiency Synthesis of Thiazolo[3,2-a]pyridines via a One-Pot, Three-Component Reaction for Accelerated Drug Discovery
Abstract & Introduction
The thiazolopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-hypertensive properties.[1][2][3] Traditional multi-step synthetic routes to these valuable heterocycles are often laborious, time-consuming, and generate significant chemical waste, creating a bottleneck in the early stages of drug discovery. Multi-component reactions (MCRs) offer a powerful, elegant solution, enabling the construction of complex molecular architectures in a single, efficient operation.[4]
This application note provides a detailed, field-proven protocol for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives using a robust, one-pot, three-component reaction. We will elucidate the underlying mechanism, provide a step-by-step experimental guide, and offer expert insights into optimization and troubleshooting. This MCR strategy significantly enhances synthetic efficiency, atom economy, and allows for the rapid generation of compound libraries for high-throughput screening.
The Strategic Advantage of Multi-Component Reactions (MCRs)
MCRs are convergent synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates the majority of the atoms from each starting material. This paradigm shift from linear synthesis offers profound benefits critical for modern drug development:
-
Operational Simplicity & Efficiency: By collapsing multiple synthetic steps into one, MCRs drastically reduce reaction time, energy consumption, and the need for intermediate purification, leading to higher overall yields.[5]
-
Atom Economy & Sustainability: MCRs are inherently "green" by design. They maximize the incorporation of starting materials into the final product, minimizing the formation of byproducts and chemical waste.[4][6]
-
Diversity-Oriented Synthesis: The combinatorial nature of MCRs is ideal for creating large libraries of structurally diverse analogues. By simply varying one of the initial components, researchers can rapidly access a wide range of derivatives for structure-activity relationship (SAR) studies.
Featured Protocol: Three-Component Synthesis of Thiazolo[3,2-a]pyridines
This protocol focuses on the reaction between a pyridine-2(1H)-thione, an α-halocarbonyl compound, and an activated methylene nitrile (e.g., malononitrile). The reaction proceeds via a domino sequence of S-alkylation, Knoevenagel condensation, and subsequent intramolecular Thorpe-Ziegler cyclization.
Reaction Mechanism
The reaction is initiated by the base-mediated S-alkylation of the pyridine-2(1H)-thione with the α-halocarbonyl compound. The resulting intermediate then undergoes a Knoevenagel condensation with the activated methylene compound. The final step is an intramolecular Thorpe-Ziegler type cyclization, followed by tautomerization, to yield the stable aromatic thiazolo[3,2-a]pyridine product.
Caption: Domino reaction mechanism for thiazolopyridine synthesis.
Detailed Experimental Protocol
This procedure details the synthesis of a representative thiazolo[3,2-a]pyridine derivative.
Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) |
| 4-Methylpyridine-2(1H)-thione | 125.19 g/mol | 125 mg |
| Ethyl 2-chloroacetoacetate | 164.60 g/mol | 135 µL |
| Malononitrile | 66.06 g/mol | 66 mg |
| Triethylamine (TEA) | 101.19 g/mol | 280 µL (2.0 mmol) |
| Ethanol (Anhydrous) | - | 10 mL |
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Water-cooled reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filtration apparatus
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a clean, dry 50 mL round-bottom flask. Add 4-methylpyridine-2(1H)-thione (1.0 mmol, 125 mg).
-
Solubilization: Add 10 mL of anhydrous ethanol and stir at room temperature to fully dissolve the solid.
-
Sequential Reagent Addition: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 mmol, 135 µL) followed by malononitrile (1.0 mmol, 66 mg).
-
Base Addition: Add triethylamine (2.0 mmol, 280 µL) to the mixture.
-
Expertise & Experience: Triethylamine serves as both a scavenger for the HCl generated during the initial S-alkylation and as a catalyst for the subsequent condensation and cyclization steps. Using a slight excess (2 equivalents) ensures the reaction goes to completion.
-
-
Reaction Execution: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 78-80°C) using a heating mantle.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) every 30-60 minutes (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
Trustworthiness: A self-validating system involves clear start and end points. On TLC, the starting material spots should diminish as a new, more polar product spot appears and intensifies. The reaction is considered complete when the pyridine-2(1H)-thione spot is no longer visible.
-
-
Product Isolation: a. Upon completion, remove the heat source and allow the flask to cool to room temperature. A solid precipitate of the product will often form. b. If precipitation is slow, the flask can be placed in an ice bath for 30 minutes. c. Collect the solid product by vacuum filtration using a Buchner funnel. d. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual TEA-HCl salt and other soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain the final thiazolo[3,2-a]pyridine derivative as a crystalline solid. Typical yields for this reaction are in the 85-95% range.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).
Experimental Workflow & Data
The entire process is streamlined for efficiency and high throughput.
Caption: A streamlined workflow for thiazolopyridine synthesis.
Comparative Data for MCR Variations:
| Pyridine-2(1H)-thione | α-Halo Carbonyl | Activated Methylene | Base/Solvent | Time (h) | Avg. Yield (%) |
| Unsubstituted | Phenacyl bromide | Malononitrile | Piperidine/EtOH | 3 | 92 |
| 4-Methyl | Ethyl 2-chloroacetoacetate | Malononitrile | TEA/EtOH | 4 | 89 |
| 5-Nitro | 2-Bromo-1-(4-fluorophenyl)ethanone | Ethyl cyanoacetate | K₂CO₃/DMF | 6 | 85 |
| 6-Chloro | 3-Chloropentane-2,4-dione | Malononitrile | TEA/EtOH | 5 | 87 |
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield | 1. Inactive α-halo carbonyl. 2. Insufficient base. 3. Solvent not anhydrous. | 1. Use freshly opened or purified α-halo carbonyl. 2. Ensure 2.0 equivalents of TEA are used. 3. Use anhydrous ethanol to prevent hydrolysis. |
| Reaction Stalls | Incomplete dissolution of starting material or insufficient heating. | Ensure complete dissolution before heating. Verify reflux temperature is maintained. |
| Product is Oily/Gummy | Presence of impurities, likely TEA-HCl salt or unreacted starting materials. | Triturate the crude product with cold diethyl ether or perform recrystallization from ethanol/water. |
References
-
El-Hag Ali, G. A. M., et al. (2002). Studies on thiazolopyridines. Part 2. Synthesis and antimicrobial activity of novel thiazolo[3,2–a] pyridine and thiazolo[3,2–a][2][7] naphthyridine derivatives having two different aryl moieties. Acta Chimica Slovenica, 49(2), 365-376. [Link]
-
Jain, A., et al. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 16, 2194-2248. [Link]
-
Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17181-17203. [Link]
-
Kaur, H., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 24(21), 15883. [Link]
-
Rani, P. (2020). Multicomponent synthesis of heterocyclic compounds. International Journal for Research Publication & Seminar, 11(03). [Link]
-
Shaaban, M. R., et al. (2019). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 24(18), 3369. [Link]
-
Shaikh, A. A., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Synthetic Communications, 53(10), 841-871. [Link]
-
Singh, P., & Paul, K. (2016). Recent Trends in Chemistry of Thiazolopyridines. Mini-Reviews in Organic Chemistry, 13(5), 349-367. [Link]
-
Talaat, A. M., et al. (2007). Novel Synthesis of Pyrano[2,3-d]Thiazole, Thiazolo[3,2-a]Pyridine, and Pyrazolo [3',4':4,5]Thiazolo[3,2-a]Pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1091-1102. [Link]
-
Zare, A., et al. (2017). A highly efficient and straightforward synthesis of N-fused heterocyclic compounds including 5-amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives is successfully achieved via a five-component cascade reaction. RSC Advances, 7(5), 2824-2829. [Link]
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Application Notes and Protocols: Investigating 6-Chlorothiazolo[4,5-b]pyridine-2-thiol as a Novel Kinase Inhibitor
Introduction: The Thiazolopyridine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The pursuit of novel, selective, and potent kinase inhibitors is therefore a cornerstone of modern drug discovery.[3][4] Within the landscape of kinase inhibitor discovery, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact with the ATP-binding site of various kinases. The thiazolopyridine core is one such scaffold, with numerous derivatives demonstrating significant inhibitory activity against a range of important kinase targets, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[5][6][7]
This document provides a comprehensive guide for the investigation of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol as a potential kinase inhibitor. While direct evidence of this specific compound's activity is emerging, its structural alerts, based on the broader thiazolopyridine class, warrant a systematic evaluation.[5][6][8] We present a series of robust protocols, from initial biochemical screening to cell-based functional assays, designed to elucidate its inhibitory potential, selectivity, and mechanism of action. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.
Part 1: Initial Biochemical Characterization
The first step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a target kinase in a controlled, in vitro setting.[4] This allows for the determination of key potency metrics, such as the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[4]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[9] As kinase activity decreases in the presence of an inhibitor, less ADP is formed, resulting in a higher luminescent signal. This method is highly sensitive, amenable to high-throughput screening, and applicable to virtually any kinase.[9][10]
Caption: Workflow for assessing cellular kinase inhibition via Western Blot.
-
Cell Culture and Treatment:
-
Select a cell line where the target kinase and its signaling pathway are known to be active.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a predetermined amount of time (e.g., 2 hours). Include a DMSO-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to serve as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total substrate signal for each treatment condition.
-
Plot the normalized signal versus inhibitor concentration to determine the cellular IC50.
-
Cell Proliferation Assay (MTT Assay)
To assess the functional consequence of kinase inhibition, a cell proliferation assay can be performed. The MTT assay measures the metabolic activity of cells, which is often correlated with cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Part 3: Selectivity Profiling and Mechanism of Action
A critical aspect of kinase inhibitor development is understanding its selectivity. [11]Many kinase inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects. [4]Kinase profiling and mechanism of action studies are therefore essential.
Kinase Selectivity Profiling
To assess the selectivity of this compound, it should be screened against a broad panel of kinases. This can be done through various commercial services that offer screening against hundreds of kinases. The data is often presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM). Potent inhibition of a small number of kinases indicates high selectivity.
Caption: Hypothetical kinome map illustrating high selectivity.
Mechanism of Action: ATP Competition Assay
To determine if this compound acts as an ATP-competitive inhibitor (a common mechanism for this class of compounds), the in vitro kinase assay can be repeated with varying concentrations of ATP.
-
Perform the ADP-Glo™ kinase assay as described in section 1.1.
-
Set up multiple experiments, each with a different, fixed concentration of ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).
-
In each experiment, determine the IC50 of this compound.
-
Interpretation: If the compound is ATP-competitive, the apparent IC50 value will increase as the ATP concentration increases. This is because more ATP is present to outcompete the inhibitor for binding to the kinase's active site. If the IC50 remains unchanged, the inhibitor is likely non-competitive or uncompetitive.
Conclusion
The protocols and workflows outlined in this document provide a systematic and robust framework for the initial investigation of this compound as a potential kinase inhibitor. By leveraging the established knowledge of the thiazolopyridine scaffold and employing a logical progression from biochemical characterization to cellular activity and selectivity profiling, researchers can efficiently determine the therapeutic potential of this compound. These self-validating protocols, grounded in established methodologies, will enable the generation of high-quality, reproducible data essential for advancing novel kinase inhibitor discovery programs.
References
- Characterisation of kinase-selective inhibitors by chemical proteomics.PubMed.
- Immuno-oncology Cell-based Kinase Assay Service.Creative Biolabs.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.PMC.
- Comprehensive characterization of the Published Kinase Inhibitor Set.ResearchGate.
- Kinase Activity Assay.Creative Diagnostics.
- Methods for Detecting Kinase Activity.Cayman Chemical.
- Efficacy of Isothiazolopyridine and Thiazolopyridine Scaffolds as Kinase Inhibitors: A Comparative Analysis.Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
- Accelerating kinase drug discovery with validated kinase activity assay kits.Eurofins DiscoverX.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.PLOS One.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.PubMed.
- Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms.PMC - NIH.
- Testing kinase inhibitors where it matters: Drug screening in intact cells.Reaction Biology.
- Synthetic strategies for thiazolopyridine derivatives.Taylor & Francis Online.
- Kinase Assay Kit.Sigma-Aldrich.
- Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.NIH.
- Kinase assays.BMG LABTECH.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.RSC Advances.
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Application Notes: A Research Blueprint for Investigating 6-Chlorothiazolo[4,5-b]pyridine-2-thiol in Oncology
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for a Novel Compound
The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity.[1][2] Derivatives of the closely related thiazolo[5,4-b]pyridine and other similar structures have shown potent inhibitory effects against critical oncogenic kinases such as c-KIT and PI3K, highlighting the potential of this heterocyclic system in developing targeted cancer therapies.[3][4][5][6]
However, a thorough review of the current scientific literature reveals a notable gap: the specific compound 6-Chlorothiazolo[4,5-b]pyridine-2-thiol remains largely unexplored within the context of cancer research. While its chemical structure (CAS 488742-54-7) is defined, its biological activity and therapeutic potential are yet to be characterized.[7][8][9][10]
This document, therefore, deviates from a standard application note that summarizes existing data. Instead, it serves as a research blueprint —a comprehensive guide for the investigator poised to explore the frontiers of this novel compound's potential. We will leverage the established activities of its chemical cousins to propose a logical, hypothesis-driven investigative workflow, complete with detailed protocols. This guide is designed to be a self-validating system for any researcher seeking to determine if this compound holds promise as a new weapon in the fight against cancer.
Hypothesized Mechanism of Action: An Informed Starting Point
Based on the established pharmacology of the broader thiazolopyridine class, a primary hypothesis is that this compound functions as a kinase inhibitor . The nitrogen atoms within the pyridine and thiazole rings are well-positioned to form hydrogen bonds with the hinge region of an ATP-binding pocket in various kinases, a common interaction motif for this scaffold.[3][5]
Potential kinase targets could include:
-
Receptor Tyrosine Kinases (RTKs): Such as c-KIT, which is often mutated in gastrointestinal stromal tumors (GIST).[3][4]
-
Lipid Kinases: Specifically, Phosphoinositide 3-Kinases (PI3Ks), which are central to the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation that is frequently dysregulated in cancer.[5][6]
-
Cyclin-Dependent Kinases (CDKs): Some pyridine-thiazole hybrids have shown activity against CDKs, suggesting a potential role in cell cycle regulation.[11]
A plausible downstream effect of inhibiting these pathways would be the induction of apoptosis (programmed cell death) and cell cycle arrest , leading to a reduction in tumor cell proliferation.[3][11]
Conceptual Signaling Pathway
The following diagram illustrates a hypothesized mechanism where the compound inhibits an upstream kinase (e.g., PI3K or an RTK), leading to the disruption of pro-survival signaling and the activation of apoptotic pathways.
Caption: Hypothesized inhibition of pro-survival signaling by the test compound.
Proposed Experimental Workflow
A systematic approach is essential to efficiently characterize the compound's anticancer potential. The following workflow provides a logical progression from broad screening to more specific mechanistic studies.
Caption: A phased approach to evaluating the compound's anticancer potential.
Investigative Protocols
The following protocols are foundational for executing the proposed workflow. They are designed to be robust and provide clear, interpretable data.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.
Rationale: This initial screen identifies which cancer types are most sensitive to the compound and establishes the half-maximal inhibitory concentration (IC50), a key metric of potency. A diverse panel (e.g., colon, breast, lung, leukemia) is recommended.[12][13]
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549, HL-60)
-
Complete growth medium (specific to each cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a series of 2x concentrated serial dilutions of the compound in complete medium from the 10 mM stock. A typical range would be 200 µM down to ~10 nM. Also prepare a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control. This results in a 1x final concentration.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Data Summary Table:
| Cell Line | Cancer Type | Hypothesized Target | Predicted IC50 Range (µM) |
| GIST-T1 | GIST | c-KIT | 0.5 - 10 |
| HCT-116 | Colon | PI3K/Akt | 1 - 20 |
| MCF-7 | Breast | PI3K/Akt | 1 - 20 |
| A549 | Lung | General Cytotoxicity | > 20 |
| HL-60 | Leukemia | General Cytotoxicity | 0.1 - 5 |
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To determine if the compound inhibits the phosphorylation of key proteins in a relevant signaling pathway (e.g., PI3K/Akt).
Rationale: Following cytotoxicity screening, this assay provides direct evidence of target engagement within the cell. A reduction in the phosphorylated (active) form of a protein like Akt, without a change in total Akt, indicates inhibition of an upstream kinase.[3]
Materials:
-
Sensitive cancer cell line (identified in Protocol 1)
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at 1x and 2x its IC50 value for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-Akt, diluted as per manufacturer's instructions) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis and distinguish it from necrosis in compound-treated cells.
Rationale: This flow cytometry-based assay confirms if the observed cytotoxicity is due to programmed cell death, a desirable outcome for an anticancer agent. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of necrotic or late-stage apoptotic cells.[14]
Materials:
-
Sensitive cancer cell line
-
This compound
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Flow cytometer
-
6-well plates
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.
-
Data Analysis:
-
Live cells: Annexin V negative, PI negative (Bottom-Left quadrant).
-
Early Apoptosis: Annexin V positive, PI negative (Bottom-Right quadrant).
-
Late Apoptosis/Necrosis: Annexin V positive, PI positive (Top-Right quadrant).
-
Necrosis: Annexin V negative, PI positive (Top-Left quadrant).
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Conclusion and Future Directions
This document outlines a clear, actionable strategy for the initial investigation of This compound as a potential anticancer agent. By following these protocols, a researcher can efficiently determine if the compound possesses cytotoxic activity, begin to unravel its mechanism of action, and make a data-driven decision on its potential for further development. Positive results from this workflow—specifically, potent and selective cytotoxicity driven by on-target kinase inhibition and apoptosis induction—would provide a strong rationale for advancing the compound into more complex target deconvolution studies and eventually, in vivo preclinical models.
References
- Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. (n.d.). CORE.
- Nam, J., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences.
- Becan, L., & Wagner, E. (2012). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research.
- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
- El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry.
- Peer Review of "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance". (2022). MDPI.
- Zhang, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules.
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- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules.
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- El-Naggar, M., et al. (2021). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Scientific Reports.
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Application Notes and Protocols for 6-Chlorothiazolo[4,5-b]pyridine-2-thiol in Cell-Based Assays
Introduction: Unveiling the Potential of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol
This compound is a heterocyclic small molecule featuring a thiazolopyridine core. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds.[1] Derivatives of the thiazolopyridine scaffold have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1]
Notably, the thiazole and thiazolopyridine frameworks are key components of numerous protein kinase inhibitors.[2][3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Signaling cascades such as the PI3K/AKT/mTOR and Ras/MAPK pathways, often driven by receptor tyrosine kinases (RTKs) like VEGFR and EGFR, are frequently mutated or hyperactivated in cancer cells.[1][6][7] The structural characteristics of this compound suggest its potential as a modulator of these critical signaling networks.
This guide provides a comprehensive set of protocols for researchers to investigate the cellular effects of this compound. It is designed to be a foundational resource, offering detailed methodologies for assessing cytotoxicity, confirming target engagement, and elucidating effects on key signaling pathways. Given the limited specific literature on this particular compound, the following protocols are based on established methods for small molecule screening and the known properties of related compounds. Researchers should consider these as a starting point and anticipate the need for experiment-specific optimization.
Compound Handling and Preparation
Chemical Properties and Safety
| Property | Value/Information | Source |
| CAS Number | 488742-54-7 | [8] |
| Molecular Formula | C₆H₃ClN₂S₂ | [9] |
| Molecular Weight | 202.69 g/mol | [9] |
| Appearance | Predicted to be a solid | [9] |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like DMSO, ethanol, and acetone. | [9] |
| Safety | Handle with care. Assumed to be an irritant. Avoid inhalation, and contact with skin and eyes. Use appropriate personal protective equipment (PPE). |
Stock Solution Preparation
The following protocol outlines the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Rationale: DMSO is a common solvent for organic small molecules in biological assays.[10] However, it's important to keep the final concentration of DMSO in cell culture media low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 2.03 mg of this compound into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be required to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 1: Determining Cytotoxicity and Effective Concentration Range using a Resazurin-Based Viability Assay
Objective: To determine the concentration-dependent effect of this compound on cell viability and to establish a working concentration range for subsequent assays.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the Resazurin-based cell viability assay.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (10 mM in DMSO)
-
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
-
Vehicle control (DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete medium. A common starting range is 100 µM down to 0.01 µM.
-
Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound, vehicle control, or positive control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" blank wells from all other measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to a target protein within intact cells.
Principle: The binding of a ligand (drug) to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble target protein remaining after heating the cells to various temperatures. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cells of interest
-
This compound
-
Vehicle (DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Reagents and equipment for Western blotting
Protocol:
-
Cell Treatment:
-
Culture and harvest a sufficient number of cells.
-
Resuspend the cells in culture medium and treat with the compound at a fixed concentration (e.g., 10x IC₅₀ from the viability assay) or vehicle for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
After treatment, wash the cells with PBS and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[12]
-
-
Lysis and Protein Separation:
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the hypothesized target protein.
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each temperature, normalize the band intensity to the intensity of the unheated sample (or the lowest temperature).
-
Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates that the compound stabilizes the target protein, confirming engagement.
Protocol 3: Analysis of Kinase Signaling Pathway Modulation by Western Blotting
Objective: To investigate whether this compound inhibits a specific kinase signaling pathway, such as the PI3K/AKT or MAPK/ERK pathway.
Principle: The activity of many kinase signaling pathways is regulated by phosphorylation. Western blotting with phospho-specific antibodies can be used to detect changes in the phosphorylation status of key proteins in a pathway following compound treatment.
Workflow Diagram:
Caption: Workflow for Western Blot analysis of signaling pathways.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Vehicle (DMSO)
-
Growth factors or stimuli (if necessary to activate the pathway)
-
RIPA buffer with protease and phosphatase inhibitors
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach ~80% confluency.
-
Serum-starve the cells for several hours to overnight, if necessary, to reduce basal pathway activation.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., EGF or insulin) for a short period (e.g., 15-30 minutes) to activate the pathway of interest.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-AKT) or a loading control (e.g., GAPDH or β-actin).
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total proteins.
-
Calculate the ratio of the phospho-protein to the total protein for each sample to determine the relative level of pathway activation.
-
Compare the ratios in the compound-treated samples to the vehicle-treated control to assess the inhibitory effect.
References
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Pipzine Chemicals. 7-Chlorothiazolo[4,5-c]pyridine-2-thiol. [Link]
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Heidler, J., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences. [Link]
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Creative Bioarray. Resazurin Assay Protocol. [Link]
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RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
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MDPI. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. [Link]
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MDPI. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
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Taylor & Francis Online. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
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ResearchGate. (2021). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. [Link]
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Alchem Pharmtech. CAS 488742-54-7 | this compound. [Link]
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PubMed. (2013). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]
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NIH. (2013). Cell Viability Assays. [Link]
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Taylor & Francis Online. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
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NIH. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]
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Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
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Alchem Pharmtech. CAS 488742-54-7 | this compound. [Link]
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ACS Publications. (2023). A Study in Scaffold Hopping: Discovery and Optimization of Thiazolopyridines as Potent Herbicides that Inhibit Acyl-ACP Thioesterase. [Link]
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Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]
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ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway? [Link]
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Wikipedia. 2-Mercaptopyridine. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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NIH. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
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YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]
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E3S Web of Conferences. (2023). Thiazolidine derivatives and their pharmacological actions. [Link]
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NIH. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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MDPI. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. [Link]
-
ResearchGate. (2016). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM? [Link]
-
PubChem. 5-Nitropyridine-2-thiol. [Link]
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Application Notes & Protocols: Development of Antimicrobial Agents from Thiazolopyridine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolopyridine Scaffold as a Frontier in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with unique mechanisms of action. The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged structure in medicinal chemistry.[1][2][3] Thiazolopyridine derivatives have emerged as a highly promising class of compounds, demonstrating significant potential against a spectrum of microbial pathogens, including multidrug-resistant strains.[4][5] Notably, their mechanism of action often involves the inhibition of bacterial DNA gyrase, a validated and essential target distinct from those of many current antibiotic classes.[6][7][8][9]
This guide provides a comprehensive overview of the critical steps in the development pipeline for thiazolopyridine-based antimicrobial agents. It is designed to bridge the gap between synthetic chemistry and microbiological evaluation, offering both the "how" and the "why" behind key experimental protocols. We will delve into the synthesis, mechanism of action, and the systematic evaluation of these compounds, from initial screening to preliminary safety assessment.
Section 1: Synthesis of Thiazolopyridine Derivatives: Building the Chemical Library
The foundation of any drug discovery program is a chemically diverse library of compounds. Various synthetic methodologies have been established for the construction of the thiazolopyridine core and its derivatives.[1][10] Multi-component reactions are often favored for their efficiency and ability to rapidly generate structural diversity, which is crucial for comprehensive Structure-Activity Relationship (SAR) studies.[10]
A common and effective approach involves the reaction of key intermediates like 2-aminothiazole derivatives with various 1,3-dielectrophiles or the use of one-pot protocols combining reagents such as cysteamine hydrochloride, aldehydes, and activated nitriles.[10][11][12] The choice of synthetic route is critical, as it dictates the accessible chemical space and the feasibility of creating analogs for lead optimization.
Below is a generalized workflow representing the synthesis and diversification of a thiazolopyridine library.
Caption: Generalized workflow for thiazolopyridine library synthesis.
Section 2: Unraveling the Mechanism of Action: Inhibition of DNA Gyrase
A significant body of evidence points to the bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and topoisomerase IV, as the primary targets for many antimicrobial thiazolopyridine derivatives.[6][7][9] These enzymes are essential for bacterial DNA replication, transcription, and repair, controlling DNA topology by introducing negative supercoils.[9] Their inhibition leads to a rapid cessation of these processes and ultimately results in bacterial cell death. The fact that these enzymes have structural differences from their human counterparts provides a basis for selective toxicity.
Thiazolopyridine ureas, for instance, have been identified as potent inhibitors of the DNA Gyrase B (GyrB) ATPase activity.[7][8] They bind to the ATP-binding pocket of the GyrB subunit, preventing the conformational changes necessary for enzyme function. This target is particularly attractive as it circumvents the common resistance mechanisms that affect quinolones, which target the GyrA subunit.[4]
Caption: Mechanism of action via DNA Gyrase B inhibition.
Section 3: Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to transforming a moderately active "hit" compound into a potent "lead" candidate. By systematically modifying the substituents on the thiazolopyridine core, researchers can identify the chemical features essential for antimicrobial activity and favorable pharmacokinetic properties.[13] For thiazolopyridine ureas targeting GyrB, substitutions at the C-5 position have been shown to be critical for accessing key pockets within the enzyme's active site, leading to potent inhibitors with MIC values ≤ 0.1 μM.[7][8]
Key SAR Insights for Thiazolopyridine Derivatives:
-
Lipophilicity and Electronic Effects: The introduction of electron-withdrawing groups, such as halogens (e.g., 4-chlorophenyl), on aryl substituents can enhance lipophilicity and improve interactions with microbial targets, often leading to increased activity.[14] Conversely, bulky or strongly electron-donating groups may reduce activity due to steric hindrance or unfavorable electronic profiles.[14]
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is crucial for anchoring the molecule within the target's active site. The urea moiety in thiazolopyridine ureas, for example, is a key pharmacophore for GyrB binding.[4]
-
Heterocyclic Substituents: Incorporating other heterocyclic rings can modulate activity. For instance, different heterocycles at the C-6 position of the thiazolopyridine core can significantly impact potency against Mycobacterium tuberculosis.[7][8]
Section 4: Protocol for In Vitro Antimicrobial Susceptibility Testing
The cornerstone of evaluating any new antimicrobial agent is determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[15][16] The broth microdilution method is a standardized, high-throughput technique for MIC determination.[17][18]
Protocol 4.1: Broth Microdilution MIC Assay
Objective: To determine the MIC of thiazolopyridine derivatives against a panel of clinically relevant bacterial strains. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16]
Materials and Reagents:
-
96-well sterile microtiter plates (U-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or PBS
-
Thiazolopyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for OD600 measurement)
Procedure:
-
Compound Plate Preparation: a. Prepare a stock solution of each thiazolopyridine derivative (e.g., 1280 µg/mL in DMSO). b. In a 96-well plate (the "compound plate"), perform a serial two-fold dilution of the compounds. A typical final concentration range to test in the assay plate is 128 µg/mL to 0.06 µg/mL.[16] c. Add 100 µL of CAMHB to wells 2-12 of a new sterile 96-well microtiter plate (the "assay plate"). d. Transfer a small volume (e.g., 2 µL) of the stock and serially diluted compounds from the compound plate to the corresponding wells of the assay plate. The final DMSO concentration should not exceed 1-2% to avoid affecting bacterial growth.
-
Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.[16] A common dilution is 1:100 or 1:200 of the 0.5 McFarland suspension.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well of the assay plate (wells 1-11), resulting in a final volume of 200 µL per well. b. Controls are critical:
- Well 11 (Growth Control): Inoculum + CAMHB + DMSO (no compound).
- Well 12 (Sterility Control): CAMHB only (no inoculum, no compound). c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
Reading the MIC: a. Following incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[15] c. The growth control (Well 11) must show clear turbidity, and the sterility control (Well 12) must remain clear. d. Optionally, results can be read using a plate reader at 600 nm.[16]
Antimicrobial Development Workflow
The path from a chemical library to a potential lead compound follows a structured screening cascade designed to efficiently identify candidates with high potency and low toxicity.
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Application Notes and Protocols: Thiazolopyridine Compounds as Potent Inhibitors of c-KIT Receptor Tyrosine Kinase
For: Researchers, scientists, and drug development professionals.
Introduction
The c-KIT (CD117) receptor tyrosine kinase, a member of the type III receptor tyrosine kinase family, is a critical regulator of cellular processes including proliferation, survival, differentiation, and migration.[1][2][3] Ligand-induced activation of c-KIT by stem cell factor (SCF) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1][2][4] Dysregulation of c-KIT signaling, often through activating mutations, is a key driver in various pathologies, most notably gastrointestinal stromal tumors (GIST), mastocytosis, and certain types of leukemia and melanoma.[2][3][5] Consequently, c-KIT has emerged as a significant therapeutic target for the development of small molecule inhibitors.[5][6]
Thiazolopyridine derivatives have been identified as a promising class of compounds demonstrating potent inhibitory activity against c-KIT, including clinically relevant mutants that confer resistance to existing therapies like imatinib.[5][6][7] This document provides a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of novel thiazolopyridine compounds as c-KIT inhibitors. The protocols herein are designed to be robust and reproducible, providing a framework for the systematic characterization of these potential therapeutic agents.
The c-KIT Signaling Pathway
Upon binding of SCF, the c-KIT receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[4] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pathways, including:
-
PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.
-
RAS/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[8]
-
JAK/STAT Pathway: Plays a role in cell growth and survival.
-
SRC Family Kinases: Involved in cell migration and adhesion.
The aberrant, ligand-independent activation of these pathways due to c-KIT mutations is a hallmark of several cancers.[5]
Caption: Simplified c-KIT signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of thiazolopyridine compounds on the enzymatic function of recombinant c-KIT kinase.
Principle: A variety of assay formats can be employed, with luminescence-based ADP detection being a common and robust method. The amount of ADP produced in the kinase reaction is directly proportional to the kinase activity.[9] The LanthaScreen™ TR-FRET assay is another excellent alternative that measures the binding and displacement of a fluorescently labeled tracer to the kinase.[10][11][12][13][14]
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual.[15]
Materials:
-
Recombinant human c-KIT kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Thiazolopyridine compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the thiazolopyridine compounds in 100% DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Add 2 µL of the kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
| Compound | c-KIT WT IC₅₀ (nM) | c-KIT V560G/D816V IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
| Thiazolopyridine-A | 12 | 25 | 15 |
| Thiazolopyridine-B | 150 | 320 | 15 |
| Thiazolopyridine-C | >10,000 | >10,000 | 15 |
Table 1: Hypothetical IC₅₀ values of thiazolopyridine compounds against wild-type and mutant c-KIT.
Caption: Workflow for the in vitro kinase assay.
Cell-Based Proliferation/Viability Assay
Objective: To assess the potency of thiazolopyridine compounds in inhibiting the proliferation of c-KIT-dependent cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[16][17][18] A decrease in the luminescent signal corresponds to a reduction in cell viability.
Cell Line Selection:
-
GIST-T1: Human GIST cell line with a heterozygous exon 11 mutation, sensitive to imatinib.
-
HMC1.2: Human mast cell leukemia line with a V560G and D816V mutation, resistant to imatinib.[19]
-
M07e: Human megakaryoblastic leukemia cell line that overexpresses wild-type c-KIT and is dependent on SCF for proliferation.[20][21]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from Promega's CellTiter-Glo® technical bulletin.[16][17][18][22][23]
Materials:
-
c-KIT-dependent cell lines
-
Appropriate cell culture media and supplements
-
Thiazolopyridine compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thiazolopyridine compounds for 72 hours. Include a DMSO vehicle control.
-
Assay Equilibration: Equilibrate the plate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of viability for each compound concentration relative to the DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a sigmoidal dose-response curve.
| Cell Line | Thiazolopyridine-A GI₅₀ (nM) | Thiazolopyridine-B GI₅₀ (nM) | Imatinib GI₅₀ (nM) |
| GIST-T1 (mutant) | 50 | 500 | 30 |
| HMC1.2 (resistant) | 100 | >10,000 | >10,000 |
| M07e (WT) | 80 | 800 | 50 |
Table 2: Hypothetical GI₅₀ values of thiazolopyridine compounds in c-KIT-dependent cell lines.
Western Blotting for c-KIT Phosphorylation and Downstream Signaling
Objective: To confirm that the thiazolopyridine compounds inhibit c-KIT autophosphorylation and downstream signaling pathways in a cellular context.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[24][25] By using antibodies specific for the phosphorylated forms of c-KIT and its downstream targets (e.g., p-AKT, p-ERK), the inhibitory effect of the compounds can be visualized and quantified.
Protocol: Western Blotting
This is a general protocol; specific antibody dilutions and incubation times should be optimized.[24][25][26]
Materials:
-
c-KIT-dependent cell lines
-
Thiazolopyridine compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-KIT, anti-c-KIT, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the thiazolopyridine compounds at various concentrations for a specified time (e.g., 2 hours).
-
For M07e cells, serum starve overnight and then stimulate with SCF in the presence of the compounds.
-
Wash the cells with ice-cold PBS and lyse them.[27]
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total protein levels and a loading control (e.g., GAPDH) to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in treated samples to the vehicle control.
Caption: Workflow for cell-based assays.
Kinase Selectivity Profiling
Objective: To evaluate the specificity of the thiazolopyridine compounds by testing their activity against a panel of other kinases.
Principle: A key attribute of a good drug candidate is its selectivity for the intended target.[28][29][30] Broad-spectrum kinase inhibition can lead to off-target effects and toxicity.[31][32] Kinase selectivity can be assessed using large panels of purified kinases in in vitro assays.
Procedure:
-
Submit the most potent thiazolopyridine compounds to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Typically, the compounds are screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).
-
For any kinases that show significant inhibition (e.g., >50% at 1 µM), a follow-up IC₅₀ determination should be performed.
Data Analysis:
-
The results are often presented as a percentage of inhibition at a given concentration or as IC₅₀ values.
-
A selectivity score can be calculated to quantify the specificity of the compound for c-KIT over other kinases.
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of thiazolopyridine compounds as c-KIT inhibitors. By systematically assessing their in vitro potency, cellular activity, mechanism of action, and selectivity, researchers can effectively identify and characterize promising lead candidates for further development. The integration of biochemical and cell-based assays is crucial for a comprehensive understanding of the therapeutic potential of these novel inhibitors.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Li, M., & Liu, Z. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Hematology and Oncology, 2(1), 10. [Link]
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay. [Link]
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BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. [Link]
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Gao, Y., He, L., Wang, Z., & Zhang, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]
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Zuo, C., Wang, J., & Zuo, X. (2009). The c-kit signaling pathway is involved in the development of persistent pain. Pain, 144(1-2), 178-186. [Link]
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Fabbro, D., & Ruetz, S. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. [Link]
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Vayner, J., & Nolen, J. R. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11926-E11935. [Link]
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Fabbro, D., & Ruetz, S. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]
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Kim, D., Kim, J., Lee, J., Kim, S., Kim, H., & Kim, H. (2022). Common tissue-specific expressions and regulatory factors of c-KIT isoforms with and without GNNK and GNSK sequences across five mammals. PLOS ONE, 17(10), e0276258. [Link]
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Wikipedia. (2024, January 15). KIT (gene). [Link]
-
Lassam, N., & Bickford, S. (1992). c-Kit-kinase induces a cascade of protein tyrosine phosphorylation in normal human melanocytes in response to mast cell growth factor and stimulates mitogen-activated protein kinase but is down-regulated in melanomas. Oncogene, 7(1), 51-56. [Link]
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Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., ... & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
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Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., ... & Sim, T. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
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Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., ... & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
-
Frost, M. J., Ferrao, P. T., Hughes, T. P., & Ashman, L. K. (2002). Juxtamembrane mutant V560GKit is more sensitive to imatinib (STI571) compared with wild-type c-Kit whereas the kinase domain mutant D816VKit is resistant. Molecular Cancer Therapeutics, 1(12), 1115-1124. [Link]
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Reaction Biology. (n.d.). KIT Cellular Phosphorylation Assay Service. [Link]
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Miyazawa, K., Hendrie, P. C., Kim, Y. J., Mantel, C., & Broxmeyer, H. E. (1991). Proliferation of human myeloid leukemia cell line associated with the tyrosine-phosphorylation and activation of the proto-oncogene c-kit product. Blood, 78(10), 2641-2649. [Link]
-
Berris, E., & Blanco, A. (2021). Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Cancers, 13(16), 4048. [Link]
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Attoub, S., Rivat, C., Rodrigues, S., Van Bocxlaer, S., Bedin, M., Bruyneel, E., ... & Gespach, C. (2002). The c-kit Tyrosine Kinase Inhibitor STI571 for Colorectal Cancer Therapy. Cancer Research, 62(17), 4879-4883. [Link]
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Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., ... & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
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Multi-7TM. (n.d.). 7TM Phosphorylation Assay Protocol. [Link]
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Gozgit, J. M., Wong, M. J., Moran, L., Wardwell, S., Mohemmad, Q. K., Narasimhan, N. I., ... & Shakespeare, W. C. (2015). Inhibition of c-Kit by tyrosine kinase inhibitors. Haematologica, 100(3), e88-e90. [Link]
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Baker-Williams, A. J., & Bargonetti, J. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR protocols, 4(4), 102711. [Link]
-
MDPI. (2022). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). Molecules, 27(15), 4935. [Link]
-
Heinrich, M. C., Griffith, D. J., Druker, B. J., Wait, C. L., Ott, K. A., & Zigler, A. J. (2000). Inhibition of c-KIT receptor tyrosine kinase activity by STI 571 a selective tyrosine kinase inhibitor. Blood, 96(3), 925-932. [Link]
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Application Notes and Protocols: A Comprehensive Methodological Guide to Testing Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives
Introduction: Targeting Mitotic Progression in Cancer Therapy
The Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are pivotal regulators of mitosis.[1][2] Their functions are essential for critical mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2] Notably, the overexpression of Aurora kinases is a frequent observation in a multitude of human cancers, implicating them as significant contributors to tumorigenesis.[1][3] This has positioned them as highly attractive targets for the development of novel anti-cancer therapeutics.[1][4]
Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of small molecules that exhibit potent inhibitory activity against Aurora kinases.[5][6][7] The therapeutic potential of these compounds lies in their ability to disrupt the normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a detailed methodological framework for researchers, scientists, and drug development professionals to comprehensively evaluate the inhibitory effects of imidazo[4,5-b]pyridine derivatives on Aurora kinases. The protocols outlined herein are designed to ensure scientific integrity and provide a robust system for the characterization of these potential therapeutic agents.
The Aurora Kinase Signaling Pathway: A Visual Overview
The Aurora kinase signaling pathway is a complex network of interactions that governs the orderly progression of mitosis. Understanding this pathway is crucial for interpreting the effects of inhibitors. Aurora A is primarily involved in centrosome separation and spindle formation, while Aurora B, as part of the chromosomal passenger complex (CPC), ensures correct chromosome-microtubule attachments and cytokinesis.[2][8] Aurora C's functions overlap with Aurora B, particularly in meiosis.[2] These kinases phosphorylate a variety of substrates to execute their functions. For instance, Aurora A can activate the PI3K/Akt pathway and influence the Wnt signaling pathway, promoting cell survival and proliferation.[8][9] Both Aurora A and B can also impact the p53 tumor suppressor pathway.[4][9]
Caption: Aurora Kinase Signaling and Inhibition.
Part 1: Biochemical Assays for Direct Kinase Inhibition
The initial step in characterizing a potential inhibitor is to determine its direct effect on the enzymatic activity of the target kinase. In vitro kinase assays provide a quantitative measure of inhibition, typically expressed as the half-maximal inhibitory concentration (IC50).
Rationale for Method Selection
A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[10] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad dynamic range, and suitability for high-throughput screening.[11][12] This method quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[11]
Experimental Workflow: In Vitro Kinase Assay
Caption: In Vitro Kinase Inhibition Assay Workflow.
Protocol: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Suitable kinase substrate (e.g., Kemptide for Aurora A, Histone H3 for Aurora B)
-
ATP
-
Imidazo[4,5-b]pyridine derivatives
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazo[4,5-b]pyridine derivatives in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction: a. In each well of the assay plate, add the kinase, substrate, and your test compound. b. Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.[13] c. Incubate the reaction at 30°C for 1 hour.
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | Aurora A IC50 (µM) | Aurora B IC50 (µM) |
| Derivative 1 | 0.042 | 0.198 |
| Derivative 2 | 0.015 | 0.025 |
| Control Inhibitor | X.XX | Y.YY |
Note: The IC50 values for derivatives 1 and 2 are examples based on published data for similar compounds.[5][6]
Part 2: Cell-Based Assays for Cellular Potency and Phenotypic Effects
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[11] These assays assess the compound's ability to cross the cell membrane, engage the target kinase, and elicit a cellular response.
A. Cell Viability and Proliferation Assays
Rationale: Inhibition of Aurora kinases is expected to disrupt mitosis and ultimately lead to a decrease in cell proliferation and viability. Assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay are standard methods for quantifying these effects.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell lines known to overexpress Aurora kinases (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Imidazo[4,5-b]pyridine derivatives
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the imidazo[4,5-b]pyridine derivatives. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
Assay: a. Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. b. Add the reagent to each well. c. Mix for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence. b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
B. Cell Cycle Analysis by Flow Cytometry
Rationale: Inhibition of Aurora kinases leads to distinct cell cycle arrest phenotypes.[14] Aurora A inhibition typically results in a G2/M arrest due to defects in mitotic entry and spindle formation.[14] Aurora B inhibition often leads to endoreduplication (cells with >4N DNA content) due to failures in chromosome segregation and cytokinesis.[14] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a powerful technique to quantify these changes in cell cycle distribution.[15]
Experimental Workflow: Cell Cycle Analysis
Caption: Cell Cycle Analysis by Flow Cytometry Workflow.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the imidazo[4,5-b]pyridine derivative for a predetermined time (e.g., 24-48 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix for at least 2 hours at 4°C.[16]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. The inclusion of RNase A is crucial to prevent the staining of double-stranded RNA.[16] Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as any polyploid populations.
Data Presentation:
| Treatment | % G0/G1 | % S | % G2/M | % >4N |
| Vehicle Control | 55 | 25 | 20 | <1 |
| Derivative 1 (Aurora A selective) | 10 | 15 | 75 | <1 |
| Derivative 2 (Aurora B selective) | 20 | 10 | 15 | 55 |
Part 3: Mechanism of Action and Target Engagement
To confirm that the observed cellular effects are a direct result of Aurora kinase inhibition, it is essential to perform experiments that demonstrate target engagement and modulation of downstream signaling pathways.
A. Western Blotting for Phosphorylated Substrates
Rationale: A hallmark of kinase inhibitor activity is the reduction in the phosphorylation of its downstream substrates. For Aurora A, a key autophosphorylation site is Threonine 288 (p-AurA T288).[17] For Aurora B, the canonical substrate is Histone H3, which it phosphorylates at Serine 10 (p-H3 S10).[14] Western blotting with phospho-specific antibodies is a standard method to detect these changes.[18]
Protocol: Western Blot Analysis of Phospho-Aurora Kinase Substrates
Materials:
-
Treated and control cell lysates
-
Phosphatase and protease inhibitor cocktails
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibody binding)[19]
-
Primary antibodies (anti-p-AurA T288, anti-p-H3 S10, anti-total Aurora A, anti-total Histone H3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse treated cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[20]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.[18]
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for total protein levels and a loading control.[20]
B. Immunofluorescence for Mitotic Spindle Analysis
Rationale: Since Aurora kinases are critical for mitotic spindle formation, their inhibition can lead to observable morphological defects. Immunofluorescence microscopy can be used to visualize the mitotic spindle (using anti-α-tubulin antibodies) and chromosomes (using DAPI).[21][22] Inhibition of Aurora A often results in monopolar spindles, while Aurora B inhibition can lead to chromosome misalignment.
Protocol: Immunofluorescence of Mitotic Spindles
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 1% BSA)
-
Primary antibody (anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips and treat with the imidazo[4,5-b]pyridine derivative.
-
Fixation and Permeabilization: Fix the cells and then permeabilize them to allow antibody entry.
-
Blocking and Staining: Block non-specific antibody binding sites. Incubate with the primary antibody, followed by the fluorescently-labeled secondary antibody.[21] Counterstain the DNA with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade medium. Acquire images using a fluorescence microscope.
Part 4: Determining Inhibitor Selectivity
Most kinase inhibitors are not entirely specific for a single target.[13] Therefore, it is crucial to assess the selectivity profile of the imidazo[4,5-b]pyridine derivatives against a panel of other kinases to identify potential off-target effects.[13][23]
Rationale for Kinase Profiling
Kinase profiling services offer a high-throughput method to screen a compound against a large panel of kinases at a fixed concentration.[24] This provides a broad overview of the compound's selectivity. Hits from this initial screen can then be followed up with full IC50 determinations.[24] Both biochemical and cell-based profiling assays are available, with the latter providing more physiologically relevant data on target engagement within the cellular environment.[25]
Methodology: Kinase Panel Screening
-
Single-Dose Screening: The imidazo[4,5-b]pyridine derivative is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) against a large kinase panel (often >200 kinases).[24] The percentage of inhibition for each kinase is determined.
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the IC50 value.[24]
-
Data Analysis: The selectivity of the compound can be quantified by comparing its IC50 for Aurora kinases to its IC50 for off-target kinases. This helps in understanding the compound's therapeutic window and potential for side effects.
Conclusion
The methodologies detailed in these application notes provide a comprehensive framework for the preclinical evaluation of imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors. By systematically progressing from in vitro biochemical assays to cell-based functional and mechanistic studies, and finally to broad selectivity profiling, researchers can build a robust data package to support the further development of these promising anti-cancer agents. Adherence to these rigorous protocols will ensure the generation of reliable and reproducible data, which is paramount in the field of drug discovery.
References
-
Bamborough, J., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7448. [Link]
-
Kim, H. S., et al. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 67(1), 7-8. [Link]
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Borisa, A. C., & Bhatt, H. G. (2017). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Medical Oncology, 34(11), 189. [Link]
-
Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
Katsha, A., et al. (2011). Aurora kinases: novel therapy targets in cancers. Oncotarget, 2(12), 1007-1017. [Link]
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Bio-Rad. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]
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Sessa, F., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
-
Borisa, A. C., & Bhatt, H. G. (2017). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Medical Oncology, 34(11), 189. [Link]
-
LI-COR Biosciences. (2017). Pan/Phospho Analysis For Western Blot Normalization. protocols.io. [Link]
-
ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Dar, A. A., et al. (2010). Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics?. Molecular Cancer Therapeutics, 9(2), 268-278. [Link]
-
Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652-666. [Link]
-
Visser, N. F., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology, 3, 95. [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
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Jaspersen, S. L., & Giddings, T. H., Jr. (2009). Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast. Methods in Molecular Biology, 545, 129-143. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(21), 8469-8484. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(21), 8469-8484. [Link]
-
Sessa, F., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5227-5241. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
-
Astigarraga, A., et al. (2013). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. SLAS Discovery, 18(6), 705-714. [Link]
-
BPS Bioscience. Kinase Screening & Profiling. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5227-5241. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
Harris, J. R., et al. (2010). Discovery and Development of an Aurora Kinase Inhibitor Clinical Candidate Using an Image-Based Assay for Measuring Proliferation, Apoptosis, and DNA Content. SLAS Discovery, 15(4), 285-295. [Link]
-
Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11945-E11954. [Link]
-
Mount, B. J., et al. (2022). Aurora B Inhibitors as Cancer Therapeutics. Pharmaceuticals, 15(11), 1373. [Link]
-
ResearchGate. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]
-
FULIR. Expansion microscopy of the mitotic spindle. [Link]
-
Fuller, G. M., et al. (1975). Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin. Proceedings of the National Academy of Sciences, 72(12), 4987-4991. [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8344-8358. [Link]
-
ResearchGate. Imidazo[4,5‐b]pyridine‐based inhibitors of Aurora kinases. [Link]
-
Al-Salahi, R., et al. (2018). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 23(11), 2828. [Link]
-
Richards, M. W., et al. (2016). Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. ACS Chemical Biology, 11(7), 1959-1967. [Link]
-
ResearchGate. Indirect immunofluorescence staining of mitotic spindle abnormalities. [Link]
Sources
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 22. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinase Selectivity Profiling Services [worldwide.promega.com]
Application Notes and Protocols for the Synthesis of 6-Substituted Thiazolo[5,4-b]pyridine Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The thiazolo[5,4-b]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Structurally resembling a purine bioisostere, this scaffold has proven to be a "privileged structure," forming the basis for a multitude of biologically active compounds.[1][3] Derivatives of thiazolo[5,4-b]pyridine have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of various kinases such as PI3K and c-KIT, which are crucial targets in oncology.[1][4] Their therapeutic potential extends to roles as S1p1/S1p5 agonists, H3 receptor antagonists, and DNA gyrase B inhibitors.[1] Given that approximately 70% of pharmaceutical products incorporate heterocyclic moieties, the development of efficient and versatile synthetic routes to novel thiazolo[5,4-b]pyridine derivatives is of paramount importance for the drug development and discovery pipeline.[1][5]
This guide provides a detailed overview of established and innovative techniques for the synthesis of 6-substituted thiazolo[5,4-b]pyridine derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind different synthetic pathways and provide detailed, step-by-step protocols for key transformations.
Strategic Approaches to the Thiazolo[5,4-b]pyridine Core and C6-Functionalization
The synthesis of 6-substituted thiazolo[5,4-b]pyridines can be broadly approached via two main strategies:
-
Early-Stage Introduction of C6-Substitution: This approach involves utilizing a pyridine starting material that already possesses the desired substituent or a precursor group at the corresponding position.
-
Late-Stage Functionalization of the Thiazolo[5,4-b]pyridine Core: This more flexible strategy involves first constructing the core scaffold and then introducing the C6-substituent, often through cross-coupling reactions. This allows for the rapid generation of a library of analogs from a common intermediate.
This guide will focus on the late-stage functionalization approach, which offers greater modularity for structure-activity relationship (SAR) studies.
Synthetic Pathway I: Construction of a C6-Halogenated Thiazolo[5,4-b]pyridine Intermediate for Cross-Coupling
This versatile multi-step synthesis commences with a commercially available substituted pyridine and culminates in a C6-bromo-thiazolo[5,4-b]pyridine intermediate, a key building block for introducing diverse functionalities via palladium-catalyzed cross-coupling reactions.
Workflow Overview
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol
Welcome to the technical support center for the synthesis of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis, ensuring higher yields, purity, and reproducibility.
Introduction to the Synthetic Pathway
The synthesis of this compound is a sequential process that demands careful control over reaction conditions at each stage. The most common and reliable route commences with the commercially available 2-amino-5-chloropyridine. The overall synthetic scheme involves three key transformations:
-
Nitration: Introduction of a nitro group at the C3 position of the pyridine ring.
-
Reduction: Conversion of the nitro group to an amino group to form the crucial intermediate, 5-chloropyridine-2,3-diamine.
-
Cyclization: Reaction of the diamine with carbon disulfide to construct the fused thiazole ring and introduce the thiol functionality.
This guide will dissect each of these steps, offering solutions to common challenges and answering pertinent questions to streamline your experimental workflow.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted to address specific issues you may encounter during the synthesis.
Problem 1: Low Yield in Nitration Step (Step 1)
Question: I am experiencing a low yield of 2-amino-5-chloro-3-nitropyridine. What are the likely causes and how can I improve it?
Answer:
Low yields in the nitration of 2-amino-5-chloropyridine are often attributed to suboptimal reaction conditions or side reactions. Here’s a systematic approach to troubleshooting:
-
Cause 1: Incorrect Nitrating Mixture Ratio or Concentration. The ratio of nitric acid to sulfuric acid is critical. Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
Solution: A common and effective nitrating mixture is a 1:1 (v/v) ratio of concentrated nitric acid (68%) and concentrated sulfuric acid (98%). Ensure the acids are of high purity and concentration.
-
-
Cause 2: Suboptimal Reaction Temperature. Nitration reactions are highly exothermic. If the temperature is too high, it can lead to the formation of undesired byproducts and decomposition of the starting material. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Solution: Maintain a strict temperature control, typically between 0-5 °C, using an ice-salt bath. Add the pyridine substrate slowly and portion-wise to the nitrating mixture to manage the exotherm.
-
-
Cause 3: Incomplete Reaction. Insufficient reaction time can lead to a significant amount of unreacted starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours. If the reaction is sluggish, consider extending the time, but be cautious of potential side product formation with prolonged reaction times.
-
-
Cause 4: Product Loss During Workup. The product is a weak base and can be lost if the pH is not carefully controlled during neutralization.
-
Solution: After the reaction is complete, pour the reaction mixture slowly onto crushed ice. Neutralize the acidic solution carefully with a base like sodium carbonate or ammonium hydroxide to a pH of 7-8 to precipitate the product. Avoid overly basic conditions.
-
Problem 2: Incomplete Reduction of the Nitro Group (Step 2)
Question: My reduction of 2-amino-5-chloro-3-nitropyridine is not going to completion, and I have a mixture of starting material and product. How can I drive the reaction forward?
Answer:
Incomplete reduction is a common hurdle. The choice of reducing agent and reaction conditions are paramount for a successful conversion to 5-chloropyridine-2,3-diamine.
-
Cause 1: Inactive or Insufficient Reducing Agent. The activity of reducing agents can diminish over time.
-
Solution 1 (Sodium Dithionite): Use a fresh batch of sodium dithionite (Na₂S₂O₄). A typical protocol involves dissolving the nitro compound in a mixture of aqueous ammonia and an organic solvent like methanol, and then adding sodium dithionite portion-wise at a controlled temperature (e.g., 50-60 °C).[1]
-
Solution 2 (Catalytic Hydrogenation): If using hydrogen gas with a palladium on carbon (Pd/C) catalyst, ensure the catalyst is not poisoned.[1] Use a suitable solvent like ethanol or methanol and ensure efficient stirring to facilitate mass transfer. The reaction is typically run under a hydrogen atmosphere (balloon or Parr shaker) for several hours.
-
-
Cause 2: Poor Solubility of the Starting Material. The nitro compound has limited solubility in some solvents, which can hinder the reaction rate.
-
Solution: For the sodium dithionite reduction, a biphasic system with a phase transfer catalyst or using a co-solvent like methanol can improve solubility. For catalytic hydrogenation, ensure the chosen solvent can dissolve the starting material to a reasonable extent.
-
-
Cause 3: Suboptimal Temperature or Pressure (for Hydrogenation).
-
Solution: For catalytic hydrogenation, ensure an adequate hydrogen pressure is maintained. If the reaction is slow at atmospheric pressure, consider increasing the pressure using a Parr apparatus. The reaction is typically run at room temperature, but gentle warming (e.g., to 40 °C) can sometimes increase the rate, though this should be monitored for potential side reactions.
-
Problem 3: Low Yield and Impurities in the Final Cyclization Step (Step 3)
Question: The final cyclization to form this compound is giving me a low yield and the product is impure. What can I do to optimize this step?
Answer:
The cyclization of 5-chloropyridine-2,3-diamine with carbon disulfide is a crucial step that can be prone to side reactions if not properly controlled.
-
Cause 1: Inappropriate Base or Solvent. The choice of base and solvent is critical for the formation of the dithiocarbamate intermediate and subsequent cyclization.
-
Solution: A common and effective system is the use of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent such as ethanol or pyridine. The base deprotonates the amino groups, facilitating the nucleophilic attack on carbon disulfide. Pyridine can act as both a solvent and a base.
-
-
Cause 2: Formation of Side Products. Unwanted side reactions can significantly reduce the yield of the desired product. One common side product is the formation of a thiourea derivative if the reaction conditions are not optimal.
-
Solution: Maintain a controlled temperature, typically refluxing in ethanol for several hours. The slow addition of carbon disulfide to the solution of the diamine and base can help to minimize side reactions. Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
-
Cause 3: Difficulty in Product Isolation and Purification. The product, being a thiol, can be susceptible to oxidation.
-
Solution: After the reaction is complete, cool the mixture and acidify with an acid like acetic acid or dilute hydrochloric acid to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water. To prevent oxidation, workup and purification can be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: 2-Amino-5-chloropyridine is the recommended and most cost-effective starting material. It is commercially available and allows for a straightforward synthetic route to the target molecule.
Q2: Can I use other reducing agents for the nitro group reduction?
A2: Yes, other reducing agents can be used. Tin(II) chloride (SnCl₂) in hydrochloric acid is a classic method for nitro group reduction. However, the workup can be more complex due to the presence of tin salts. Catalytic hydrogenation is generally a cleaner method, but requires specialized equipment. Sodium dithionite is a good balance of reactivity and ease of use for this particular substrate.[1]
Q3: My final product is difficult to purify. Are there any alternative purification techniques?
A3: If recrystallization is not effective, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes, with a small amount of acetic acid to suppress tailing, can be effective. Given the thiol group, it is advisable to run the column quickly and under an inert atmosphere if possible to minimize oxidation.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Nitration: The nitrating mixture is highly corrosive and a strong oxidant. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The reaction is exothermic and should be cooled properly.
-
Carbon Disulfide: CS₂ is highly flammable and toxic. It should be handled exclusively in a well-ventilated fume hood.
-
Hydrogenation: If using catalytic hydrogenation, ensure all equipment is properly grounded to prevent static discharge, which can ignite hydrogen gas.
Q5: Can this synthesis be performed on a large scale?
A5: Yes, this synthesis is amenable to scale-up. However, careful consideration must be given to heat management, especially during the nitration step. For larger scale reactions, a jacketed reactor with controlled cooling is highly recommended. The addition of reagents should be done slowly and monitored carefully.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid (68%) while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 2-amino-5-chloropyridine in a minimal amount of concentrated sulfuric acid.
-
Add the solution of 2-amino-5-chloropyridine dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the solution to pH 7-8 with a saturated solution of sodium carbonate or aqueous ammonia.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.
-
Recrystallize from ethanol to obtain pure 2-amino-5-chloro-3-nitropyridine.
Step 2: Synthesis of 5-Chloropyridine-2,3-diamine
-
To a solution of 2-amino-5-chloro-3-nitropyridine in a mixture of aqueous ammonia and methanol, add sodium dithionite portion-wise at a temperature of 50-60 °C.
-
Stir the mixture for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine.
-
The crude product can be used directly in the next step or purified by column chromatography if necessary.
Step 3: Synthesis of this compound
-
Dissolve 5-chloropyridine-2,3-diamine in ethanol or pyridine in a round-bottom flask.
-
Add potassium hydroxide or sodium hydroxide and stir until dissolved.
-
Slowly add carbon disulfide to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with acetic acid or dilute HCl to a pH of 5-6 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or a DMF/water mixture.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Nitration | 2-Amino-5-chloropyridine | HNO₃/H₂SO₄ | - | 0-5 | 2-4 | 70-80 |
| 2. Reduction | 2-Amino-5-chloro-3-nitropyridine | Na₂S₂O₄ | aq. NH₃/MeOH | 50-60 | 1-2 | 80-90 |
| 3. Cyclization | 5-Chloropyridine-2,3-diamine | CS₂, KOH | Ethanol | Reflux | 4-6 | 60-75 |
Note: Yields are indicative and may vary based on reaction scale and purity of reagents.
References
- Israel, M., & Day, A. R. (1959). Journal of Organic Chemistry, 24(10), 1455–1460.
- Xie, et al. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3568.
Sources
common side reactions in thiazolopyridine synthesis and their avoidance
Welcome to the technical support resource for thiazolopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during the synthesis of these vital heterocyclic scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Question: I'm performing a Hantzsch-type synthesis to build the thiazolopyridine core using an unsymmetrical intermediate, and my final product is a nearly 1:1 mixture of the two possible regioisomers. What are the primary causes and how can I favor the formation of my desired isomer?
Answer: Poor regioselectivity is a classic challenge in the synthesis of fused heterocyclic systems like thiazolopyridines, especially when using multicomponent strategies such as the Hantzsch or Friedländer synthesis with unsymmetrical precursors.[1] The formation of different regioisomers stems from competing reaction pathways that are not sufficiently differentiated energetically. The primary factors influencing the regiochemical outcome are the electronic properties and steric hindrance of the substituents on your reacting molecules.[1]
The key is to understand the mechanism and identify the step that dictates the final regiochemistry. In many of these syntheses, the critical step is the initial nucleophilic attack or a subsequent intramolecular cyclization. For instance, in a Hantzsch-type reaction between an α-haloketone and a substituted thioamide, the thioamide has two nucleophilic centers (S and N). The initial attack and subsequent cyclization can lead to different isomers.[2]
Causality and Strategic Solutions:
-
Electronic Effects: The electronic nature of your substituents can direct the cyclization. An electron-donating group (EDG) on one part of a precursor can activate a nearby nucleophile, while an electron-withdrawing group (EWG) can make a carbonyl carbon more electrophilic, favoring attack at that site.
-
Steric Hindrance: Bulky substituents can physically block one reaction site, thereby directing the reactants to the less sterically hindered position.[1] This is often the most straightforward handle to improve regioselectivity.
-
Reaction Conditions: Acidity, temperature, and solvent can all influence the reaction pathway. Under strongly acidic conditions, for example, the protonation state of intermediates can change, altering the nucleophilicity of different atoms and potentially changing the regiochemical outcome.[2]
Troubleshooting Protocol: Enhancing Regioselectivity
| Parameter | Action | Rationale |
| Temperature | Lower the reaction temperature. | By reducing the thermal energy of the system, you increase the energy difference between the competing transition states, which can favor the pathway with the lower activation energy. |
| Catalyst/Solvent | Screen different solvents (polar aprotic vs. protic) and consider adding a Lewis acid catalyst. | Solvents can stabilize charged intermediates differently, influencing which cyclization pathway is preferred. Lewis acids can coordinate to carbonyls or nitrogen atoms, selectively enhancing the electrophilicity or altering the steric environment of a reaction center. |
| Substrate Modification | If possible, modify your starting materials to enhance steric or electronic differences. | Introduce a bulky protecting group that can be removed later, or switch an EDG for an EWG (or vice versa) on a strategic position of your precursor to electronically bias the cyclization. |
| Order of Addition | Change the order in which reagents are added to the reaction mixture. | Pre-forming an intermediate by reacting two components before adding the third can sometimes prevent competing side reactions and favor a single pathway. |
FAQ 2: My reaction yield is consistently low, and I see a lot of unreacted starting material. What's going wrong?
Question: I am attempting a multi-component reaction to synthesize a highly substituted thiazolo[3,2-a]pyridine derivative. My yields are below 30%, and TLC/LC-MS analysis shows significant amounts of my starting materials remaining, even after prolonged reaction times. What are the likely causes and how can I drive the reaction to completion?
Answer: Low conversion in multi-component reactions for synthesizing complex heterocycles is a common issue that can often be traced back to a few key areas: reagent purity, reaction conditions, and the stability of reaction intermediates.[3][4] Since these reactions involve a cascade of several steps, a bottleneck in any one step can halt the entire sequence.[5]
Causality and Strategic Solutions:
-
Reagent Quality: Impurities in starting materials (e.g., water in a moisture-sensitive reaction, or byproducts from the synthesis of a precursor) can inhibit catalysts or react with intermediates, leading to failed reactions.
-
Suboptimal Reaction Conditions: Temperature, concentration, and solvent choice are critical. The reaction may have a high activation energy barrier that isn't being overcome, or the chosen solvent may not be suitable for solubilizing all components or stabilizing key intermediates.
-
Reversibility of Steps: One or more steps in the reaction cascade may be reversible. If the final, irreversible product-forming step is slow, the reaction may stall at an equilibrium point with significant starting material present.
-
Decomposition of Intermediates: A key intermediate might be unstable under the reaction conditions, decomposing faster than it converts to the next intermediate in the sequence.
Troubleshooting Protocol: Improving Reaction Yield
-
Verify Reagent Purity:
-
Action: Re-purify all starting materials. Dry solvents rigorously if the reaction is sensitive to moisture. Use freshly opened reagents when possible.
-
Rationale: Eliminates the possibility of inhibitors or competing side reactions from impurities.
-
-
Optimize Reaction Temperature:
-
Action: Gradually increase the reaction temperature in increments of 10-20°C. If the reaction is known to be exothermic or intermediates are unstable, try lowering the temperature. Consider using microwave irradiation to achieve higher temperatures and faster reaction times under controlled conditions.[6][7]
-
Rationale: Ensures sufficient energy is provided to overcome activation barriers without decomposing sensitive components.
-
-
Adjust Concentration and Stoichiometry:
-
Action: Run the reaction at a higher concentration to favor intermolecular steps. For multi-component reactions, experiment with using a slight excess (1.1-1.2 equivalents) of one or two of the more stable/less expensive components.
-
Rationale: Le Châtelier's principle suggests that increasing reactant concentration can shift the equilibrium towards the product side.
-
-
Screen Solvents and Catalysts:
-
Action: Test a range of solvents with varying polarities (e.g., EtOH, DMF, Toluene, MeCN). If the reaction is acid or base-catalyzed, screen different catalysts (e.g., p-TsOH, piperidine, L-proline) and vary their loading.[8][9]
-
Rationale: The right solvent/catalyst system is crucial for facilitating the desired reaction cascade and stabilizing intermediates.
-
FAQ 3: I've isolated my thiazolopyridine, but my characterization data suggests the presence of an N-oxide byproduct. How did this happen and how can I remove it?
Question: My NMR and mass spectrometry data for my purified thiazolopyridine product show a secondary species with a mass of +16 amu. I suspect it's the corresponding N-oxide of the pyridine ring. My synthesis doesn't use any strong oxidants. What could be the cause, and is there a way to prevent this or convert the N-oxide back to the parent compound?
Answer: The formation of N-oxides from pyridine and related nitrogen heterocycles is a well-known side reaction that can occur under surprisingly mild conditions.[10] The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation. While strong oxidizing agents like m-CPBA or H₂O₂ are commonly used to intentionally form N-oxides, unintentional oxidation can also happen.[11][12]
Causality and Strategic Solutions:
-
Aerial Oxidation: The most common cause of unintentional N-oxide formation is exposure to atmospheric oxygen, especially at elevated temperatures, in the presence of metal catalysts, or under prolonged reaction times.
-
Oxidizing Impurities: Certain reagents or solvents may contain peroxide impurities that can act as oxidants. For example, older bottles of ethers can form hydroperoxides.
-
Reaction Mechanism: Some reaction pathways, particularly those involving radical intermediates or certain metal catalysts, can generate reactive oxygen species in situ, which then oxidize the pyridine nitrogen.
Troubleshooting Workflow: Managing N-Oxide Formation
Caption: Decision workflow for preventing and removing N-oxide byproducts.
Experimental Protocol: Deoxygenation of a Thiazolopyridine N-Oxide
This protocol provides a general method for reducing an unwanted N-oxide back to the parent heterocycle using triphenylphosphine (PPh₃).
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude product mixture containing the thiazolopyridine N-oxide in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
-
Reagent Addition: Add 1.5 to 2.0 equivalents of triphenylphosphine (PPh₃) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. The disappearance of the N-oxide spot and the appearance of a new spot corresponding to triphenylphosphine oxide (Ph₃P=O) indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue contains your desired thiazolopyridine and Ph₃P=O. This mixture can usually be separated by column chromatography on silica gel, as Ph₃P=O is significantly more polar than most thiazolopyridine products.
-
FAQ 4: My reaction produces a significant amount of high molecular weight, insoluble material. What is it and how do I stop it?
Question: I'm attempting a synthesis that involves a reactive intermediate with both nucleophilic and electrophilic sites. The reaction is messy, and I'm getting a lot of intractable, possibly polymeric, material that precipitates from the solution. How can I minimize the formation of these byproducts?
Answer: The formation of oligomers or polymers is a common side reaction when your synthetic route involves highly reactive intermediates that can self-condense.[13] This is particularly prevalent in reactions that generate, for example, activated methylene compounds, imines, or other species capable of acting as both a nucleophile and an electrophile under the reaction conditions. The stepwise nature of some cyclocondensation reactions can also be challenging, where intermediates may react with each other rather than proceeding along the desired intramolecular pathway.[13]
Causality and Strategic Solutions:
-
Bimolecular vs. Intramolecular Reactions: The fundamental issue is that the rate of the undesired intermolecular side reaction (dimerization, oligomerization) is competitive with or faster than the rate of the desired intramolecular cyclization or subsequent reaction step.
-
High Concentration: High concentrations of reactive intermediates increase the probability of them colliding with each other, favoring intermolecular reactions.
-
Temperature: High temperatures can sometimes accelerate side reactions more than the desired reaction, especially if the side reactions have a higher activation energy but are thermodynamically favored.
Troubleshooting Protocol: Minimizing Polymerization
| Technique | Action | Rationale |
| High Dilution | Perform the reaction at a much lower concentration (e.g., decrease from 0.1 M to 0.01 M). | By significantly lowering the concentration, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular pathway required for cyclization. |
| Slow Addition | Use a syringe pump to slowly add the precursor of the reactive intermediate to the reaction mixture over several hours. | This technique, often used in conjunction with high dilution, keeps the instantaneous concentration of the reactive intermediate very low, preventing it from accumulating and reacting with itself. |
| Temperature Control | Run a temperature screen, starting at a lower temperature (e.g., 0 °C or room temperature). | Lowering the temperature can slow down all reactions, but it may disproportionately slow the undesired side reactions, thus improving the product ratio. |
| Protecting Groups | Temporarily protect one of the reactive functional groups to prevent self-condensation. | By masking either the nucleophilic or electrophilic site, you can prevent self-reaction. The protecting group is then removed in a subsequent step to allow for the desired final transformation. |
References
-
Various Authors. (n.d.). Synthetic strategies for thiazolopyridine derivatives. Request PDF on ResearchGate. [Link]
-
Afrin, S., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]
-
Various Authors. (n.d.). Recent Trends in Chemistry of Thiazolopyridines. Request PDF on ResearchGate. [Link]
-
Razavi, Z. S., et al. (2020). Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Advances. [Link]
-
Nazir, M. S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Synthetic Communications. [Link]
-
Lee, K., & Park, K. (2008). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Tetrahedron Letters. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Gomha, S. M., et al. (2018). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
-
Posner, G. H., et al. (1981). Synthesis of the N-oxides of phenothiazine antipsychotic agents. Journal of Medicinal Chemistry. [Link]
-
Berteina-Raboin, S., et al. (2018). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. [Link]
-
Milata, V., et al. (2020). Synthesis of oligomers of thiazolo[5,4-d]thiazole and carbazole. ResearchGate. [Link]
-
Mázik, K., & Fogassy, E. (2017). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. [Link]
-
El-Sayed, M. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
Kaur, R., & Sharma, R. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]
-
Stevens, E. (2017). synthesis of thiazoles. YouTube. [Link]
-
Singh, P., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]
-
Argay, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Lee, K., & Park, K. (2008). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. ScienceDirect. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. N-oxide synthesis by oxidation [organic-chemistry.org]
- 12. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
improving the yield and purity of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol
Welcome to the technical support center for the synthesis and purification of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol (CAS 488742-54-7).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic intermediate. By leveraging established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and answers to frequently asked questions to help you optimize your reaction yield and product purity.
I. Synthetic Overview & Core Principles
The synthesis of the thiazolo[4,5-b]pyridine scaffold typically involves the annulation of a thiazole ring onto a pyridine core.[2] A common and effective strategy for constructing the 2-thiol functionalized thiazole ring is the reaction of an ortho-amino pyridine derivative with carbon disulfide (CS₂) in the presence of a base.
The proposed reaction for this compound begins with the commercially available starting material, 2-amino-5-chloropyridine.[3][4] The reaction proceeds through the formation of a dithiocarbamate salt intermediate, which then undergoes intramolecular cyclization via nucleophilic attack on the adjacent pyridine carbon, followed by elimination, to yield the target heterocycle.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
-
Q: My reaction has run for the specified time, but TLC analysis shows mostly unreacted 2-amino-5-chloropyridine. What are the likely causes?
A: This is a common issue that typically points to three areas:
-
Insufficient Base or Inappropriate Base: The initial step, the formation of the dithiocarbamate salt, is base-mediated. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently. Pyridine is often used as both the solvent and the base; however, stronger bases like potassium hydroxide (KOH) or sodium ethoxide may be required to drive the reaction to completion.
-
Low Reaction Temperature: The intramolecular cyclization step often requires significant thermal energy to overcome the activation barrier. If the reaction temperature is too low, the dithiocarbamate intermediate may form but fail to cyclize. Ensure your reaction is heated to a sufficient reflux temperature.
-
Water Contamination: The starting materials and solvent must be anhydrous. Water can interfere with the base and react with carbon disulfide, reducing its availability for the primary reaction.
-
Issue 2: Multiple Spots on TLC, Indicating Impurities
-
Q: My reaction produced a dark, complex mixture with multiple spots on the TLC plate, and the desired product spot is weak. What side reactions could be occurring?
A: The formation of multiple byproducts is often due to the high reactivity of the intermediates and the harsh reaction conditions.
-
Polymerization/Decomposition: Carbon disulfide can polymerize under certain conditions, and the starting materials or product may be unstable at high temperatures for extended periods, leading to a complex tar-like mixture. Consider reducing the reaction time or temperature.
-
Formation of Symmetric Thioureas: The aminopyridine can react with CS₂ to form a symmetric N,N'-bis(5-chloro-2-pyridyl)thiourea, especially if the cyclization is slow. This side product can be difficult to separate.
-
Oxidation of the Thiol: The product, a thiol, is susceptible to oxidation, especially during workup, forming a disulfide byproduct. It is crucial to perform the workup and purification under an inert atmosphere (e.g., Nitrogen or Argon) if possible. A patent for a related mercaptopyridine synthesis specifically notes performing the final acidification and filtration under inert gas protection.[2]
-
Caption: Troubleshooting decision tree for synthesis issues.
Issue 3: Difficulty in Product Purification
-
Q: I have a crude solid, but I am struggling to purify it by recrystallization. It either oils out or the purity does not improve. What should I do?
A: Purification of heterocyclic thiols can be challenging.
-
Solvent Selection is Key: The product contains both a polar thiol group and a less polar chloropyridine ring. A single solvent may not be ideal. Try a binary solvent system for recrystallization, such as Ethanol/Water, DMF/Water, or Hexane/Ethyl Acetate.[5] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Acid/Base Wash: Since the product has an acidic thiol group, an acid/base extraction during the workup can be highly effective. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. Alternatively, dissolve the crude product in a dilute aqueous base (forming the thiolate salt), wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product.
-
Column Chromatography: If recrystallization fails, column chromatography is the next logical step. A silica gel column using a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) should effectively separate the product from starting materials and byproducts.[2]
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this reaction?
-
A: High-boiling polar aprotic solvents are generally preferred. Pyridine can serve as both a solvent and a base. Other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which facilitate the reaction at the required higher temperatures. One review notes a copper-catalyzed synthesis of a related compound in DMF at 110°C.[2]
-
-
Q2: Can I use a different sulfur source instead of carbon disulfide?
-
A: While CS₂ is the most direct reagent for forming the 2-thiol, other reagents like thiourea or potassium thiocyanate are used to synthesize related 2-aminothiazoles or require further synthetic steps. For the direct synthesis of the 2-thiol, CS₂ is the most common and appropriate reagent.
-
-
Q3: My final product is a yellow or brown powder. Is this normal?
-
A: Yes, heterocyclic thiols are often obtained as off-white, yellow, or light brown solids. The color can be due to trace impurities or minor oxidation. The key indicators of purity are a sharp melting point and clean NMR/MS spectra, not necessarily a perfectly white color.
-
-
Q4: How should I store the final product?
-
A: this compound should be stored in a cool, dry, dark place under an inert atmosphere if possible (e.g., in a desiccator backfilled with nitrogen). This minimizes degradation and oxidation of the thiol group over time.
-
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established chemical principles for analogous reactions. Optimization may be required.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-chloropyridine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous pyridine (approx. 5-10 mL per gram of starting material). Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add carbon disulfide (1.5 - 2.0 eq) dropwise via syringe. The solution will typically turn a deep red or orange color.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 115 °C). Maintain reflux for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the dark reaction mixture into a beaker containing crushed ice or cold water.
-
Acidify the aqueous mixture to pH 4-5 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or ether to remove residual pyridine and other soluble impurities.
-
Dry the crude product under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and binary mixtures (e.g., ethanol/water, DMF/water). The ideal solvent/system will dissolve the solid when hot but result in crystal formation upon cooling.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is highly colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-amino-5-chloropyridine | Commercially available and correctly functionalized for cyclization.[3][4] |
| Reagent | Carbon Disulfide (CS₂) | Provides the C=S backbone for the thiazole-2-thiol ring. |
| Solvent/Base | Pyridine or DMF with KOH | High boiling point allows for necessary reaction temperature; pyridine also acts as a base. |
| Temperature | Reflux (115-150 °C) | Provides activation energy for the intramolecular cyclization step. |
| Workup | Acidification (pH 4-5) | Protonates the thiolate intermediate, causing the neutral product to precipitate from the aqueous solution. |
| Purification | Recrystallization/Chromatography | Removes unreacted starting materials and side products to achieve high purity.[2] |
V. References
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Lelyukh, M. I., et al. "Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1." Chemistry of Heterocyclic Compounds, 2020.
-
Lelyukh, M. I., et al. "Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2." Chemistry of Heterocyclic Compounds, 2020.
-
Google Patents. CN101993414A - Method for preparing 2-mercaptopyridine.
-
ResearchGate. A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives. [Link]
-
Organic Syntheses. Procedure for 4-(4-Methoxyphenyl)-2-phenylquinoline. [Link]
-
MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]
-
Organic Syntheses. 2-mercaptopyrimidine. [Link]
-
Google Patents. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole.
-
Google Patents. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole.
-
ResearchGate. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. [Link]
Sources
Technical Support Center: Chromatographic Purification of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol
Welcome to the technical support guide for the chromatographic purification of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. We will address common challenges, provide detailed troubleshooting protocols, and offer expert insights to help you achieve high purity and yield.
The unique structure of this compound—featuring a heterocyclic thiazolopyridine core, a reactive thiol group, and a chloro substituent—presents specific purification challenges. These include its high polarity, potential for strong interaction with silica gel, and susceptibility to oxidation. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when first approaching the purification of this compound.
Q1: What are the primary challenges associated with the chromatographic purification of this compound?
A1: The main difficulties arise from the compound's physicochemical properties:
-
High Polarity: The nitrogen atoms in the pyridine ring and the thiazole ring, combined with the thiol group, make the molecule quite polar. This can lead to very strong retention on normal-phase silica gel, often requiring highly polar mobile phases to achieve elution.[1][2]
-
Thiol Reactivity and Oxidation: Thiol groups are susceptible to oxidation, especially when exposed to air and trace metals, which can lead to the formation of disulfide byproducts.[3] This can result in impure final products and lower yields.
-
Strong Interaction with Silica: The thiol group can exhibit acidic properties, while the pyridine nitrogen is basic. This duality can cause strong, non-ideal interactions with the acidic surface of standard silica gel, leading to significant peak tailing or even irreversible adsorption.[1]
Q2: Should I use normal-phase or reversed-phase chromatography for this compound?
A2: The choice depends on the impurities present and available equipment.
-
Normal-Phase Chromatography (NPC): This is often the first method attempted. However, due to the compound's high polarity and potential for tailing on standard silica gel, modifications are often necessary. Using a less acidic stationary phase like neutral alumina or adding a modifier (e.g., triethylamine for basic compounds, or acetic/formic acid) to the mobile phase can significantly improve peak shape.[1]
-
Reversed-Phase Chromatography (RPC): This is an excellent alternative and often the method of choice for highly polar compounds.[1] Using a C18 column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, is typically very effective. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can help protonate basic sites on the molecule, leading to sharper peaks and better separation.[4]
Q3: How do I select an appropriate solvent system for column chromatography?
A3: The foundation of any successful separation is methodical solvent screening using Thin Layer Chromatography (TLC).[5]
-
Start with a Standard System: For normal-phase TLC, begin with a moderately polar system like 50:50 Hexane/Ethyl Acetate.
-
Adjust Polarity: Based on the initial result, adjust the solvent ratio. If the compound remains at the baseline (Rf = 0), increase the mobile phase polarity by adding more ethyl acetate or switching to a stronger solvent like dichloromethane/methanol.[2]
-
Aim for an Optimal Rf: For column chromatography, the ideal Rf value for your target compound on a TLC plate is between 0.2 and 0.35.[6] This range provides a good balance between resolution and elution time.
-
Consider Different Solvents: If you observe poor separation between your compound and an impurity despite having a good Rf value, try a different solvent system with different selectivity (e.g., switch from an ethyl acetate-based system to one containing dichloromethane or ether).[1]
Q4: My thiol compound appears to be oxidizing to a disulfide during purification. How can I prevent this?
A4: Thiol oxidation is a common problem. Here are several strategies to minimize it:
-
Use Degassed Solvents: Oxygen dissolved in the mobile phase is a primary culprit. Degas your solvents before use by sparging with an inert gas (like nitrogen or argon) or by using sonication under vacuum.
-
Work Quickly: Minimize the time the compound spends on the column and in solution.
-
Acidic Conditions: Thiols are generally more stable against oxidation at a lower pH.[7] If using reversed-phase chromatography, adding a small amount of formic or acetic acid to the mobile phase can help.
-
Avoid Trace Metals: Ensure all glassware is scrupulously clean, as trace metals can catalyze oxidation.
-
Inert Atmosphere: If the compound is extremely sensitive, consider running the column under a slight positive pressure of nitrogen or argon.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your chromatography experiments.
Issue: Poor Separation or Overlapping Peaks
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The selectivity of your mobile phase is insufficient to resolve the target compound from impurities. Solution: Re-optimize the mobile phase using TLC. Test solvent systems with different selectivities (e.g., replace ethyl acetate with a dichloromethane/methanol mixture). A shallow gradient elution can often improve separation compared to an isocratic method.[1][8] |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. Solution: The amount of crude material should typically be 1-5% of the mass of the stationary phase.[1] If you need to purify a large amount, use a column with a larger diameter. For difficult separations, reduce the load to <1%. |
| Poor Column Packing | An improperly packed column contains channels or cracks, leading to band broadening. Solution: Ensure you pack the column as a uniform slurry without any air bubbles.[6] Using commercially available pre-packed columns can ensure consistency and high performance. |
Issue: Severe Tailing or Streaking of the Product Band
This is a very common issue for heterocyclic amines and thiols on silica gel.
| Possible Cause | Recommended Solution |
| Strong Acid-Base Interactions with Silica | The basic pyridine nitrogen is interacting with the acidic silanol groups (Si-OH) on the silica surface, causing tailing. Solution 1 (Modifier): Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase. This will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.[1] Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase. Neutral alumina is a good option. Alternatively, use reversed-phase (C18) chromatography, which operates under a different separation mechanism.[1] |
| Compound Insolubility | The compound is precipitating at the top of the column or within the band as it travels. Solution: Ensure your compound is fully dissolved before loading. If solubility in the mobile phase is low, consider "dry loading." Dissolve the crude product in a strong, volatile solvent (e.g., DCM, methanol), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.[5][8] |
Issue: Compound is Not Eluting from the Column
| Possible Cause | Recommended Solution |
| Mobile Phase is Too Weak (Non-polar) | The compound is too polar to be moved by the current solvent system. Solution: Drastically increase the polarity of the mobile phase. If a gradient is being used, make the final solvent significantly more polar (e.g., 10-20% methanol in dichloromethane). A step-gradient can be used to quickly wash the column with a very strong solvent.[1] |
| Irreversible Adsorption or Decomposition | The compound is chemically reacting with or irreversibly binding to the acidic silica gel. Solution: Before committing a large amount of material, test the compound's stability on silica. Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, decomposition is likely. In this case, you must switch to a different stationary phase like neutral alumina or use reversed-phase chromatography.[1] |
Troubleshooting Decision Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorbtech.com [sorbtech.com]
- 6. epfl.ch [epfl.ch]
- 7. reddit.com [reddit.com]
- 8. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of Thiazolopyridine Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolopyridine compounds. This guide is designed to provide expert advice and practical troubleshooting strategies to address the common yet significant challenge of poor aqueous solubility of this important class of molecules in biological assays. Thiazolopyridine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them promising candidates in drug discovery.[1] However, their often hydrophobic and planar nature can lead to experimental artifacts and unreliable data if solubility issues are not properly addressed.
This resource is structured to provide immediate answers to common questions through our FAQ section, followed by in-depth troubleshooting guides for more complex scenarios. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve solubility-related issues, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with thiazolopyridine compounds.
1. Why is my thiazolopyridine compound precipitating in the aqueous buffer of my assay?
Thiazolopyridine compounds, like many heterocyclic molecules, can be poorly soluble in water due to their rigid, often planar structures and lipophilic character.[2] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous assay buffer. This is a common issue when a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous medium.[3] The sudden change in solvent polarity reduces the compound's ability to stay in solution.
2. What is the maximum concentration of DMSO I can use in my cell-based assay?
While DMSO is an excellent solvent for many poorly soluble compounds, it can also induce cellular stress and toxicity at higher concentrations.[4][5] Generally, for most cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize off-target effects.[6] However, the tolerance can be cell-line specific, and it is always best practice to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cellular model.
3. Are there any alternatives to DMSO for dissolving my thiazolopyridine compounds?
Yes, several alternatives to DMSO can be considered, although their suitability will depend on the specific compound and assay system. These include other organic solvents like ethanol or methanol, but they often have higher volatility and can be more toxic to cells. Other strategies involve the use of co-solvents and excipients to create formulations that enhance aqueous solubility.[7][8]
4. How can I quickly assess the solubility of my thiazolopyridine compound?
A simple visual assessment can be a good first step. After diluting your compound stock into the assay buffer, let it sit for a short period and then visually inspect for any cloudiness or precipitate. For a more quantitative measure, a kinetic solubility assay, often performed using nephelometry (light scattering), can provide a rapid assessment of solubility under your specific assay conditions.[3][9]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming common and complex solubility challenges encountered during biological assays with thiazolopyridine compounds.
Troubleshooting Guide 1: Compound Precipitation Upon Dilution
Scenario: You observe immediate or rapid precipitation of your thiazolopyridine compound when you dilute your DMSO stock into your aqueous assay buffer.
Causality: This is a classic sign of a compound "crashing out" of solution due to a sharp decrease in solvent polarity. The kinetic solubility of the compound in the final assay buffer has been exceeded.[3]
Step-by-Step Protocol to Address Precipitation:
-
Optimize the Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first dilute the DMSO stock into a small volume of buffer with vigorous mixing, and then perform subsequent dilutions. This gradual change in solvent environment can sometimes keep the compound in solution.
-
Pluronic F-127: Consider preparing a stock solution of your compound in DMSO containing a small percentage (e.g., 1-5%) of Pluronic F-127, a non-ionic surfactant that can help to create a more stable dispersion upon aqueous dilution.
-
-
pH Adjustment of the Assay Buffer:
-
Rationale: The solubility of ionizable compounds is highly dependent on pH.[10] Thiazolopyridine derivatives may have basic nitrogen atoms that can be protonated at a lower pH, increasing their aqueous solubility.
-
Procedure:
-
Determine the pKa of your compound (if known).
-
Prepare a series of assay buffers with slightly different pH values around the physiological range (e.g., pH 6.8, 7.2, 7.4, 7.8).
-
Test the solubility of your compound in each buffer to identify the optimal pH for your experiment. Be mindful that altering the pH could also affect your biological target or assay components.
-
-
-
Employ Co-solvents and Excipients:
-
Rationale: Co-solvents can increase the solubility of a compound by reducing the polarity of the aqueous medium.[8][11] Excipients can encapsulate the compound or alter its physical state to improve solubility.[12]
-
Commonly Used Agents:
-
Polyethylene Glycol (PEG): A water-miscible polymer that can increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[7][13]
-
Solubilizing Excipients: Various pharmaceutical-grade excipients like Cremophor EL or Solutol HS 15 can be used, but their compatibility with the specific assay must be verified.
-
-
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for addressing compound precipitation.
Troubleshooting Guide 2: Inconsistent or Non-Reproducible Assay Results
Scenario: Your thiazolopyridine compound appears to be in solution, but you are observing high variability between replicate wells or experiments.
Causality: This can be a subtle manifestation of poor solubility. The compound may be forming small, invisible aggregates or nano-precipitates that can lead to inconsistent compound availability and off-target effects. Compound instability in the assay medium over the incubation time can also contribute to this issue.
Step-by-Step Protocol to Investigate and Resolve Inconsistency:
-
Assess Compound Stability in Assay Media:
-
Rationale: Thiazolopyridine compounds can degrade in aqueous buffers over time, especially at 37°C. This degradation can lead to a loss of active compound and inconsistent results.
-
Procedure (HPLC-based):
-
Prepare your compound in the final assay buffer at the desired concentration.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the parent compound using a validated HPLC method. A significant decrease in concentration over time indicates instability.
-
-
-
Evaluate for Compound Aggregation:
-
Rationale: Many poorly soluble compounds can self-associate to form aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes or interfere with detection systems, leading to false-positive results.
-
Methods for Detection:
-
Dynamic Light Scattering (DLS): This technique can detect the presence of sub-micron particles (aggregates) in your solution.
-
Detergent Test: Re-run your assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is likely that aggregation was contributing to the initial results.
-
-
-
Determine Thermodynamic Solubility:
-
Rationale: While kinetic solubility is useful for initial screening, thermodynamic solubility represents the true equilibrium solubility of the compound and is a more reliable measure.[14][15] Knowing this value will help you to work at concentrations where your compound is truly soluble.
-
Shake-Flask Method (Simplified):
-
Add an excess of your solid compound to the assay buffer.
-
Agitate the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to allow it to reach equilibrium.
-
Filter the solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).[16]
-
-
Data Summary: Solubility of a Hypothetical Thiazolopyridine Compound
| Solubilization Strategy | Apparent Solubility (µM) | Observations |
| 1% DMSO in PBS pH 7.4 | < 1 | Immediate precipitation |
| 1% DMSO in PBS pH 6.8 | 5 | Slight improvement, still hazy |
| 1% DMSO, 2% PEG 400 in PBS pH 7.4 | 25 | Clear solution |
| 1% DMSO, 5% HP-β-CD in PBS pH 7.4 | 50 | Clear solution |
This table illustrates how different formulation approaches can significantly impact the achievable concentration of a poorly soluble compound in an aqueous buffer.
Advanced Strategies: Structural Modification
If formulation-based approaches are insufficient to achieve the desired solubility for your biological assays, it may be necessary to consider structural modifications to the thiazolopyridine scaffold.[17][18] This is often a collaborative effort between biologists and medicinal chemists.
Key Principles for Solubility-Enhancing Structural Modifications:
-
Introduce Polar Functional Groups: The addition of polar groups, such as hydroxyls, amines, or morpholines, can increase the hydrophilicity of the molecule and improve its interaction with water.[19][20]
-
Disrupt Molecular Planarity: Highly planar molecules tend to pack more tightly in a crystal lattice, leading to higher melting points and lower solubility. Introducing non-planar, saturated (sp3-rich) fragments can disrupt this packing and improve solubility.[2][19]
-
Reduce Molecular Symmetry: Asymmetrical molecules often have lower melting points and better solubility than their symmetrical counterparts due to less efficient crystal packing.[2]
Diagram of Structural Modification Strategies
Caption: Conceptual overview of medicinal chemistry approaches to improve solubility.
By systematically applying the strategies outlined in this guide, researchers can overcome the solubility challenges associated with thiazolopyridine compounds, leading to more reliable and reproducible data in their biological assays.
References
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]
-
ResearchGate. (2025). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]
-
MDPI. (n.d.). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
-
SpringerLink. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
PubMed. (2022). Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. [Link]
-
ResearchGate. (2025). Improving solubility via structural modification. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]
-
ResearchGate. (2025). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
-
National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
-
National Institutes of Health. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
SpringerLink. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
ResearchGate. (2025). Recent Trends in Chemistry of Thiazolopyridines. [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
PubMed. (n.d.). Drug delivery strategies for poorly water-soluble drugs. [Link]
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
ResearchGate. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
AbbVie. (n.d.). Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs. [Link]
-
National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]
-
PubMed. (n.d.). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. [Link]
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- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study [mdpi.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting guide for the Hantzsch thiazole synthesis of precursors
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with the precursors for this fundamental reaction. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your synthetic strategies.
Understanding the Foundation: The Hantzsch Reaction
First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone for constructing the thiazole ring, a scaffold present in numerous pharmaceuticals[1][2][3]. The synthesis classically involves the condensation of an α-haloketone with a thioamide[1][4][5]. The reaction's robustness and simplicity are key to its widespread use, though challenges with precursor stability and side reactions can arise[2][6].
Q: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through a well-established multi-step pathway. Understanding this mechanism is critical for diagnosing issues in your synthesis. The process begins with a nucleophilic attack by the sulfur of the thioamide on the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration.
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in an Sₙ2 reaction. This forms an isothioamide intermediate.
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom attacks the carbonyl carbon of the former ketone.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form a 4-thiazoline.
-
Aromatization: This intermediate readily aromatizes to the final, stable thiazole product. The overall reaction is driven by the formation of this aromatic ring[8].
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Frequently Asked Questions: Precursor Quality & Handling
The success of the Hantzsch synthesis is overwhelmingly dependent on the quality of its foundational precursors: the α-haloketone and the thioamide.
Q: How critical is the purity of my α-haloketone and thioamide precursors?
Answer: Purity is paramount. Contaminated starting materials are a primary cause of low yields and complex purification challenges.[9][10]
-
α-Haloketones: These reagents can be lachrymatory and unstable. Impurities can arise from their synthesis, such as over-halogenation or residual starting materials[11]. They are susceptible to decomposition upon storage. It's often best to use them freshly prepared or purified.
-
Thioamides: Thioamides can be sensitive to both air and moisture. Some, like 2-aminothiophenol (a precursor for benzothiazoles), are particularly prone to oxidation, which can drastically reduce yield[9]. The stability of the thioamide can also be a limiting factor, especially under acidic conditions[2][9].
Q: My α-haloketone appears discolored and is a potent lachrymator. Is it still usable?
Answer: Discoloration (often yellow or brown) is a sign of decomposition. While it might still contain the desired reagent, the impurities will likely interfere with the reaction. Using decomposed α-haloketones is a common reason for low yields and the formation of tar-like byproducts.
Recommendations:
-
Purification: If possible, purify the α-haloketone by recrystallization or column chromatography immediately before use.
-
Fresh Synthesis: The most reliable approach is to synthesize the α-haloketone and use it directly. Several methods exist for their preparation[11][12][13].
-
Proper Storage: Store α-haloketones in a cool, dark place under an inert atmosphere (like argon or nitrogen) to minimize decomposition.
Q: I suspect my thioamide is the problem. How can I assess its quality?
Answer: Thioamide degradation can be subtle.
-
Visual Inspection: For solid thioamides, check for changes in color or texture. For example, the oxidation of 2-aminothiophenol can be identified by the formation of a yellow disulfide dimer precipitate[9].
-
Analytical Checks: Verify purity using techniques like NMR or by checking the melting point against literature values[9].
-
Stability Under Reaction Conditions: Be aware that some thioamides are unstable in acidic media, which can be a cause of low yield if your reaction conditions are acidic[2].
Troubleshooting Guide: Common Synthesis Problems
Issue 1: Low or No Product Yield
This is the most frequent issue encountered. A systematic approach is the best way to diagnose the root cause.
Q: I've followed the protocol, but my yield is disappointingly low. What should I check first?
Answer: Always start by scrutinizing your precursors, then move to reaction conditions. Low yields often trace back to reactant purity, suboptimal conditions, or incorrect stoichiometry[9][14].
Sources
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- 11. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]
- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Minimize Byproduct Formation in 2-Chloropyridine Functionalization
Welcome to the technical support center for 2-chloropyridine functionalization. As a ubiquitous scaffold in pharmaceuticals and functional materials, the successful and clean modification of the 2-chloropyridine core is paramount.[1][2] However, its unique electronic properties—an electron-deficient ring combined with the coordinating ability of the nitrogen atom—present significant challenges, often leading to catalyst inhibition, low yields, and problematic byproduct formation.[1][3]
This guide is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered in the lab. We will move beyond simple procedural lists to explain the mechanistic origins of these byproducts, providing you with the knowledge to rationally design and optimize your experiments for cleaner, more efficient reactions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for C-C and C-N bond formation. However, the relatively unreactive C-Cl bond and the Lewis basic pyridine nitrogen make 2-chloropyridine a challenging substrate.[3][4]
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)–C(sp²) bonds. When working with 2-chloropyridines, common issues include hydrodehalogenation and homocoupling of the boronic acid partner.
Q1: My Suzuki-Miyaura reaction is sluggish or fails completely, with unreacted starting material. What's the first thing to check?
A1: Low or no conversion when coupling 2-chloropyridines is most often a catalyst activity issue. The two primary culprits are the oxidative addition step and catalyst inhibition by the pyridine nitrogen.
-
Causality—The "Why": The C-Cl bond of 2-chloropyridine is significantly less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) center the rate-limiting step.[4] Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, effectively sequestering it and preventing it from participating in the catalytic cycle.[3]
-
Troubleshooting & Optimization:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands (often called "Buchwald-type ligands") or N-Heterocyclic Carbenes (NHCs).[1][3]
-
Upgrade Your Palladium Source: If you are using Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species, consider switching to a pre-catalyst. Palladacycle pre-catalysts (e.g., G3 or G4-type) form the active Pd(0) species more cleanly and efficiently.[4]
-
Base and Solvent System: A common mistake is using an inadequate base. For this coupling, strong bases like K₃PO₄ or Cs₂CO₃ are often required.[5] Many of these reactions benefit from an aqueous solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) to help dissolve the inorganic base.[3][5]
-
| Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
| SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [Buchwald et al.][3] |
| XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [Buchwald et al.][3] |
| RuPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 97 | [Buchwald et al.][3] |
| PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | [Organ et al.][3] |
| [(IPr)Pd(allyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 96 | [Nolan et al.][3] |
| Table 1: Comparative performance of modern ligand systems for the Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. |
Q2: I'm seeing a significant amount of my pyridine starting material where the chlorine has been replaced by hydrogen (hydrodehalogenation). How do I stop this?
A2: Hydrodehalogenation (HDH) is a common reductive side reaction. It can arise from several pathways, often competing with the desired cross-coupling.
-
Causality—The "Why": HDH occurs when the Ar-Pd-Cl intermediate is intercepted by a hydride source before it can undergo transmetalation. This hydride can come from trace water, the solvent, or even the amine in Buchwald-Hartwig reactions.[4] Elevated temperatures can also favor this pathway.[6]
-
Troubleshooting & Optimization:
-
Scrupulously Dry Conditions: Ensure your solvent and reagents are anhydrous. Use dry, degassed solvents. If using a base like K₃PO₄, consider flame-drying it under vacuum before use.[4]
-
Optimize Temperature: While heat is needed to drive the oxidative addition, excessive temperatures can accelerate decomposition pathways leading to HDH.[6] Try reducing the temperature by 10-20 °C to see if you can find a balance between reaction rate and selectivity.
-
Ligand Choice: Select a ligand that promotes rapid transmetalation and reductive elimination, outcompeting the HDH pathway. Bulky biarylphosphine ligands are generally effective.[3]
-
Q3: My main byproduct is a dimer of my boronic acid (homocoupling). What causes this and how can it be minimized?
A3: Boronic acid homocoupling is a classic Suzuki byproduct, often driven by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[7][8]
-
Causality—The "Why": Oxygen can facilitate an oxidative catalytic cycle involving only the boronic acid, leading to the Ar-Ar homocoupled product.[8] This side reaction consumes your coupling partner and complicates purification.
-
Troubleshooting & Optimization:
-
Rigorous Degassing: This is non-negotiable. The solvent must be thoroughly degassed before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or, more effectively, by subjecting the solvent to several freeze-pump-thaw cycles.[7]
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of inert gas from start to finish. Use Schlenk techniques or a glovebox. Oxygen ingress is a primary cause of this side reaction.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst can minimize the amount of Pd(II) present, which can contribute to homocoupling pathways.[7]
-
Caption: Key byproduct pathways in Suzuki-Miyaura coupling.
Section 2: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, but 2-chloropyridines are challenging substrates due to their low reactivity.
Q4: My Buchwald-Hartwig amination of 2-chloropyridine is giving very low conversion. How can I drive it to completion?
A4: This is the most common issue and, like the Suzuki reaction, it stems from the difficulty of the oxidative addition of the C-Cl bond to the palladium center.[4]
-
Causality—The "Why": The C-Cl bond is strong and its activation is often the rate-limiting step. An inefficient catalyst system will stall at this stage. Standard conditions that work for aryl bromides or iodides will frequently fail for 2-chloropyridines.
-
Troubleshooting & Optimization:
-
Use a State-of-the-Art Catalyst System: This is not a reaction where you can cut corners on the ligand.
-
Increase Catalyst Loading: For difficult couplings, you may need to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[4]
-
Strong, Non-Nucleophilic Base: The base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] If your substrate is base-sensitive, you can try K₃PO₄ or Cs₂CO₃, but this will likely require a more active catalyst and higher temperatures.[4]
-
Elevate Temperature: These reactions often require temperatures in the 80-110 °C range to overcome the activation barrier for oxidative addition.[4]
-
Caption: The critical role of the catalyst in activating the C-Cl bond.
Q5: I'm trying to perform a mono-amination on 2,4-dichloropyridine and getting a mixture of products. How can I achieve C2 selectivity?
A5: Achieving regioselectivity is a common challenge. The electronic properties of the pyridine ring inherently favor reaction at the C2 and C4 positions, but selectivity can be controlled.
-
Causality—The "Why": The electron-withdrawing nitrogen atom makes the C2 and C4 positions electron-deficient and thus more susceptible to reaction.[9] The C2 position is generally more electrophilic and reactive. However, the choice of ligand can influence the steric environment around the catalyst, directing it to one position over the other.
-
Troubleshooting & Optimization:
-
Ligand-Controlled Selectivity: The ligand is the primary tool for controlling regioselectivity. For C2-selective amination of 2,4-dichloropyridine, ligands like BINAP and Xantphos have demonstrated high selectivity.[5]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes erode selectivity.
-
Stoichiometry: Use only one equivalent of the amine nucleophile to minimize the chance of double substitution.
-
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a transition-metal-free alternative for functionalizing 2-chloropyridines, especially with strong nucleophiles.
Q6: My SNAr reaction with an amine is either very slow or produces a lot of tar-like byproducts. What's going wrong?
A6: SNAr reactivity and byproduct formation are highly dependent on the electronic nature of the pyridine ring and the reaction conditions.
-
Causality—The "Why": The reaction proceeds through a negatively charged Meisenheimer intermediate, where the aromaticity is temporarily broken.[10][11] The stability of this intermediate determines the reaction rate. Electron-withdrawing groups (like a nitro group) on the pyridine ring will stabilize this intermediate and dramatically accelerate the reaction. Without such activation, high temperatures are often needed, which can lead to decomposition and polymerization (tar formation).[12]
-
Troubleshooting & Optimization:
-
Assess Your Substrate: If your 2-chloropyridine is not electronically activated, expect to use forcing conditions. If possible, switch to the analogous 2-fluoropyridine . The C-F bond is more polarized and fluorine is a better leaving group in this context, making 2-fluoropyridines much more reactive (e.g., ~320 times faster with NaOEt) than 2-chloropyridines in SNAr reactions.[13]
-
Control Temperature: If you must use high temperatures, increase it gradually. Monitor the reaction closely by TLC or LCMS to find the point where product formation is efficient but decomposition is minimal.
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMAc, or NMP to help stabilize the charged intermediate. Ensure the solvent is anhydrous, as water can compete as a nucleophile to form the undesired 2-pyridone.[14]
-
Caption: A general troubleshooting workflow for functionalization reactions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a representative example for coupling 2-chloropyridine with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, previously flame-dried under vacuum).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and water (e.g., a 10:1 ratio, ensuring the mixture is ~0.2 M in the limiting reagent). The solvent must be rigorously degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[7]
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LCMS to check for the consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is a representative example for coupling 2-chloropyridine with a primary amine.
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube. Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%) and the ligand (e.g., RuPhos, 4-10 mol%).[4]
-
Reagent Addition: Add 2-chloropyridine (1.0 equiv) and the amine (1.2 equiv). Add a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (to ~0.5 M).
-
Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C and stir for 16-24 hours.[4]
-
Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by flash column chromatography.
References
-
Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. [Link]
- BenchChem. (2025).
- Tirsflock, W. (1964). Process for the preparation of 2-chloropyridine.
- Dean, A., et al. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
-
Özdemir, İ., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
-
Kumar, S., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
- BenchChem. (2025). Preventing byproduct formation in the synthesis of functionalized bipyridines. BenchChem.
-
Reddit user. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Igarashi, T., et al. (1998). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
ChemSimplified. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't? Filo.
- BenchChem. (2025).
- Etzbach, K., et al. (1994). Process for the preparation of 2-chloropyridines.
-
Barrow, J. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
-
Scott, J. D., & Paone, D. V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Clark, R., et al. (2007). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate. [Link]
Sources
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- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. reddit.com [reddit.com]
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- 11. youtube.com [youtube.com]
- 12. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yields in the Synthesis of Thiazole-Containing Heterocycles
Welcome to the technical support center for the synthesis of thiazole-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their synthetic routes. Thiazole and its derivatives are pivotal scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2][3][4] However, their synthesis can be fraught with challenges leading to frustratingly low yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will delve into the causality behind common experimental pitfalls and provide field-proven insights to enhance your synthetic success.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding low yields in thiazole synthesis.
Q1: My Hantzsch thiazole synthesis is giving a very low yield. What are the most common culprits?
Low yields in the Hantzsch synthesis, a cornerstone reaction for thiazole formation from α-haloketones and thioamides, can often be traced back to a few key factors.[5][6] The primary areas to investigate are the purity of your starting materials, the specifics of your reaction conditions (such as temperature, solvent, and reaction time), and the possibility of competing side reactions. For instance, the stability of the thioamide reactant can be a significant limiting factor, particularly under acidic conditions.[5][7]
Q2: How critical is the purity of my starting materials and solvents for a successful thiazole synthesis?
The purity of your reactants and solvents is paramount for achieving high yields.[8][9] Impurities present in the α-haloketone or thioamide can initiate unwanted side reactions, which not only consume your starting materials but also complicate the purification of your desired thiazole product.[5][9] The presence of water can also be detrimental in certain cases, making the use of anhydrous solvents a recommended practice.[5][8] For example, 2-aminothiophenol, a common precursor for benzothiazoles, is highly susceptible to oxidation, which can drastically reduce yields.[5]
Q3: Can the choice of solvent significantly impact the outcome of my reaction?
Absolutely. The solvent plays a critical role in both the reaction rate and the final yield.[5][8] The optimal solvent is highly dependent on the specific substrates being used. For some multi-component syntheses, solvents such as ethanol, 1-butanol, 2-propanol, and even water have proven effective.[5][10] The polarity of the solvent is a key factor, as it influences the solubility of reactants and intermediates, thereby affecting the overall reaction kinetics.[5]
Q4: What are the most common side reactions I should be aware of in thiazole synthesis?
Side reactions are a frequent cause of diminished yields.[5] In the classic Hantzsch synthesis, especially when conducted under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts is a known issue.[5][11] Another potential problem is the formation of bis-thiazoles or other condensation byproducts, particularly if the stoichiometry of the reactants is not carefully controlled.[5]
Q5: My reaction seems to be complete by TLC, but I'm struggling with the purification of my thiazole compound. What can I do?
Purification of thiazole derivatives can indeed be challenging. The basicity of the thiazole nitrogen can lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, can often mitigate this issue. Recrystallization is another powerful purification technique if a suitable solvent system can be identified.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific issues encountered during thiazole synthesis.
Guide 1: Issue - Low or No Product Yield
Question: I am observing very low conversion of my starting materials, or in the worst case, no desired product at all. What systematic steps can I take to troubleshoot this?
Answer: Low or no product formation is a common but solvable problem. A systematic approach to diagnosing the issue is crucial.
Troubleshooting Workflow: Low Product Yield
Caption: A systematic workflow for troubleshooting low product yield.
Detailed Protocol: Optimizing Reaction Conditions
-
Verify Starting Material Purity:
-
Action: Analyze your α-haloketone and thioamide using techniques like NMR, melting point analysis, or TLC against a known standard.[5]
-
Causality: Impurities can act as catalysts for side reactions or inhibit the desired reaction pathway.[9] For instance, oxidized 2-aminothiophenol will appear as a yellow disulfide dimer precipitate and will not participate in the cyclization.[5]
-
Recommendation: Use freshly purified starting materials for optimal results.
-
-
Optimize Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[11][12]
-
Action: If your reaction is being run at room temperature, consider incrementally increasing the temperature. Perform small-scale experiments at various temperatures (e.g., 50 °C, 80 °C, reflux) to identify the optimum.
-
Causality: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which can accelerate the reaction rate.
-
-
Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics.[5][8]
-
Action: Conduct a solvent screen with small-scale reactions in parallel using solvents of varying polarities (e.g., ethanol, methanol, DMF, dioxane, water).[10][13]
-
Causality: A suitable solvent will fully dissolve the reactants, facilitating their interaction and promoting the reaction. In some modern, greener protocols, water or glycerol has been used effectively.[14]
-
-
Reaction Time: It's possible the reaction has not proceeded to completion.
-
Action: Monitor the reaction progress over time using TLC or LC-MS.
-
Causality: Many organic reactions are not instantaneous and require a specific duration to reach completion.
-
-
Microwave Irradiation: This can be a powerful tool for accelerating reactions.
-
Action: If available, consider using a microwave reactor. Reactions that take hours under conventional heating can often be completed in minutes with microwave assistance.[8][15][16][17]
-
Causality: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and reaction rate.
-
-
-
Evaluate Reagent Stoichiometry and Stability:
-
Action: While the theoretical stoichiometry is 1:1, using a slight excess (1.1-1.5 equivalents) of the thioamide can sometimes drive the reaction to completion, especially if the α-haloketone is more valuable or prone to side reactions.[18][19]
-
Causality: Le Chatelier's principle suggests that increasing the concentration of one reactant can shift the equilibrium towards the products.
-
Action: Be mindful of the stability of your thioamide, as some can degrade under the reaction conditions, especially in acidic media.[5][7]
-
Causality: Degradation of a starting material directly reduces the amount available for the desired transformation, thus lowering the yield.
-
Guide 2: Issue - Formation of Multiple Products (Side Reactions)
Question: My reaction is producing a mixture of products, making purification difficult and lowering the yield of my desired thiazole. How can I improve the selectivity?
Answer: The formation of multiple products is a clear indication of competing reaction pathways. Adjusting the reaction conditions can often favor the desired pathway.
Troubleshooting Workflow: Side Product Formation
Caption: A systematic workflow for addressing side product formation.
Detailed Protocol: Minimizing Side Reactions
-
pH Control:
-
Issue: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[5][18]
-
Action: Consider running the reaction under neutral or slightly basic conditions. The addition of a non-nucleophilic base can help to neutralize any acid formed during the reaction.
-
Causality: The reaction mechanism can be sensitive to pH. By controlling the pH, you can favor the kinetic or thermodynamic pathway that leads to the desired product.
-
-
Temperature Management:
-
Issue: Higher temperatures, while often increasing the reaction rate, can also provide the activation energy for undesired side reactions.
-
Action: If you are observing multiple products at elevated temperatures, try running the reaction at a lower temperature for a longer period.
-
Causality: By lowering the temperature, you may be able to find a "sweet spot" where the rate of the desired reaction is still reasonable, but the rates of competing side reactions are significantly reduced.
-
-
Stoichiometric Precision:
-
Issue: An excess of one reactant, particularly the α-haloketone, can lead to the formation of byproducts such as bis-thiazoles.
-
Action: Ensure the accurate measurement of your starting materials. A 1:1 stoichiometry is the theoretical ideal, though a slight excess of the thioamide is sometimes beneficial.[19]
-
Causality: Precise control over the reactant ratios minimizes the opportunity for undesired intermolecular reactions to occur.
-
-
Catalysis:
-
Issue: Uncatalyzed reactions may be slow and non-selective.
-
Action: Explore the use of catalysts. For example, phase-transfer catalysts like cetyl trimethyl ammonium bromide (CTAB) have been shown to improve yields.[14] Modern approaches also utilize reusable solid-supported catalysts, such as silica-supported tungstosilicic acid, which can enhance efficiency and simplify purification.[14][20]
-
Causality: A catalyst provides an alternative, lower-energy reaction pathway, which can increase the rate and selectivity of the desired transformation.
-
III. Data and Protocols
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Ethanol | Reflux | 8 h | 65 | [10] |
| 2 | 1-Butanol | Reflux | 6 h | 75 | [10] |
| 3 | Water | Reflux | 10 h | 70 | [10] |
| 4 | Glycerol/CTAB | 40 | 1-3 h | 82-96 | [14] |
| 5 | Water (Microwave) | 130 | 15 min | >90 | [21] |
| 6 | Ethanol (Microwave) | 120 | 10 min | 89 | [15] |
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a general procedure and should be optimized for specific substrates.[15][19]
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-bromoacetophenone (1.0 mmol, 1.0 eq).
-
Addition of Thioamide: Add thiourea (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add absolute ethanol (3 mL).
-
Reaction Setup: Seal the vessel and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at 120 °C for 10-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Work-up: After cooling the vessel to room temperature, pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) to neutralize the HBr formed and precipitate the product.[19]
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with 1% triethylamine).
IV. Conclusion
Overcoming low yields in the synthesis of thiazole-containing heterocycles requires a systematic and informed approach to troubleshooting. By carefully considering the purity of starting materials, optimizing reaction conditions, and understanding potential side reactions, researchers can significantly improve their synthetic outcomes. The adoption of modern techniques such as microwave-assisted synthesis and novel catalytic systems offers powerful tools to enhance efficiency and promote greener chemical practices. This guide serves as a starting point for diagnosing and resolving common issues, empowering you to achieve higher yields and greater success in your research endeavors.
V. References
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
-
World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry.
-
Current Topics in Medicinal Chemistry. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]
-
Bentham Science. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]
-
World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry.
-
BenchChem. Troubleshooting low yield in the synthesis of thiazole compounds.
-
BenchChem. Troubleshooting low yields in Hantzsch thiazole synthesis.
-
BenchChem. Troubleshooting low conversion rates in thiazole synthesis.
-
BenchChem. troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis.
-
National Center for Biotechnology Information. (2015). Thiazole formation through a modified Gewald reaction. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. Optimization of the reaction conditions a.
-
ResearchGate. Optimization of the reaction conditions for the synthesis of 4a. a.
-
ResearchGate. Optimization of reaction conditions a.
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Figshare. (2023). New methods for the rapid synthesis of thiazoles. [Link]
-
Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
-
National Center for Biotechnology Information. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
BenchChem. Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers.
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Wikipedia. Cook–Heilbron thiazole synthesis. [Link]
-
ResearchGate. Recent Development in the Synthesis of Thiazoles.
-
Wikipedia. Thiazole. [Link]
-
National Center for Biotechnology Information. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
-
Britannica. Thiazole. [Link]
-
YouTube. (2019). synthesis of thiazoles. [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.
-
Cogent Chemistry. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
-
Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
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Validation & Comparative
A Comparative Guide to the In Vitro Anticancer Activity of Thiazolopyridine Derivatives
The landscape of cancer research is perpetually seeking novel molecular scaffolds that can be developed into potent and selective therapeutic agents. Among these, the thiazolopyridine core has emerged as a privileged heterocyclic structure, with its derivatives demonstrating a broad spectrum of biological activities, including promising anticancer properties.[1][2] This guide provides an in-depth comparison of the in vitro anticancer activity of various thiazolopyridine derivatives, supported by experimental data and detailed protocols to aid researchers in this field. Our focus is to elucidate the structure-activity relationships (SAR) and mechanistic underpinnings that contribute to their cytotoxic and cytostatic effects on cancer cells.
Introduction to Thiazolopyridines in Oncology
Thiazolopyridine derivatives constitute a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, which include anti-inflammatory, antimicrobial, antiviral, and notably, anticancer activities.[1][2] Their mechanism of action in cancer is often multifaceted, involving the inhibition of key signaling proteins such as protein kinases, which are frequently dysregulated in malignant cells.[1][3] This guide will delve into the comparative efficacy of different thiazolopyridine analogs against various cancer cell lines, providing a framework for future drug discovery and development efforts.
Comparative In Vitro Cytotoxicity
The cornerstone of preclinical anticancer drug evaluation lies in assessing a compound's ability to inhibit the growth of cancer cells. The 50% inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Below is a comparative summary of the IC50 values for several thiazolopyridine derivatives against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| AV25R | RS4;11 | B-cell Acute Lymphoblastic Leukemia | 1.95 | [1] |
| SEM | B-cell Acute Lymphoblastic Leukemia | 20.98 | [1] | |
| SUP-T1 | T-cell Lymphoma | 12.17 | [1] | |
| SU-DHL-4 | B-cell Lymphoma | 12.72 | [1] | |
| Compound 3 | HL-60 | Acute Promyelocytic Leukemia | 0.57 | [1][4] |
| Compound 4c | MCF-7 | Breast Cancer | 2.57 ± 0.16 | [1] |
| HepG2 | Liver Cancer | 7.26 ± 0.44 | [1] | |
| Compound 9c | HepG2 | Hepatocellular Carcinoma | 10.89 | [5] |
| MCF-7 | Breast Cancer | 15.60 | [5] | |
| Compound 9a | HepG2 | Hepatocellular Carcinoma | 22.24 | [5] |
| MCF-7 | Breast Cancer | 28.47 | [5] | |
| Compound C2 | MCF-7 | Breast Cancer | 110.4 (µg/ml) | [6] |
| WRL68 | Normal Liver | 272.8 (µg/ml) | [6] |
Note: The data presented is a synthesis from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
The data clearly indicates that the anticancer activity of thiazolopyridine derivatives is highly dependent on their chemical structure and the cancer cell line being tested. For instance, Compound 3 exhibits potent activity against the HL-60 leukemia cell line with a sub-micromolar IC50 value.[1][4] In contrast, AV25R shows selectivity for the RS4;11 B-cell leukemia line.[1][2] The variation in potency highlights the importance of subtle structural modifications in dictating the biological activity and therapeutic potential of these compounds.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For thiazolopyridine derivatives, several mechanisms have been elucidated, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Many effective anticancer drugs eliminate cancer cells by inducing apoptosis.[7][8] Several studies have shown that thiazolopyridine derivatives can trigger this process. For example, the thiazolopyridine derivative AV25R was found to significantly induce both early and late apoptosis in RS4;11 cells.[2] This is a critical attribute for an anticancer agent, as it suggests the compound can trigger the cell's own machinery for self-destruction.
The apoptotic process can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8] Further investigation into which of these pathways is activated by specific thiazolopyridine derivatives is an active area of research.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer.[9] Some thiazolopyridine derivatives have been shown to interfere with this process, causing cells to arrest in specific phases of the cell cycle, thereby preventing their proliferation. This is often assessed by flow cytometry, a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]
Experimental Protocols
To ensure the reproducibility and validity of in vitro anticancer studies, standardized and well-documented protocols are essential. Here, we provide detailed methodologies for the key experiments discussed.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the thiazolopyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is widely used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the thiazolopyridine derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.[16]
Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the thiazolopyridine derivative and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[11]
-
Washing: Wash the cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[11]
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[17][18]
Principle: Proteins are first separated by size using gel electrophoresis. The separated proteins are then transferred to a solid membrane. The membrane is then probed with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme that allows for detection.
Step-by-Step Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved PARP, caspases for apoptosis; cyclins, CDKs for cell cycle).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.
Caption: Workflow for Western blotting.
Potential Signaling Pathways
Based on the observed induction of apoptosis and cell cycle arrest, a hypothetical signaling pathway for the anticancer activity of certain thiazolopyridine derivatives can be proposed. For instance, a derivative might inhibit a key kinase involved in cell survival and proliferation, leading to the activation of pro-apoptotic proteins and/or the downregulation of cell cycle progression proteins.
Caption: A potential signaling pathway for thiazolopyridine anticancer activity.
Conclusion and Future Directions
Thiazolopyridine derivatives represent a promising class of compounds with significant in vitro anticancer activity. The data compiled in this guide demonstrates their potential to inhibit the growth of various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. The structure-activity relationships observed underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds.
Future research should focus on elucidating the precise molecular targets of the most potent thiazolopyridine derivatives. In silico modeling and further biochemical assays will be instrumental in identifying the specific kinases or other signaling proteins with which these compounds interact. Moreover, in vivo studies in animal models are a critical next step to validate the preclinical efficacy and assess the pharmacokinetic and toxicological profiles of lead candidates. The continued exploration of the thiazolopyridine scaffold holds great promise for the development of novel and effective cancer therapeutics.
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A Comparative Guide to Validating the Mechanism of Action of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol
For researchers, scientists, and drug development professionals, the discovery of a novel bioactive small molecule is both an exhilarating and daunting moment. 6-Chlorothiazolo[4,5-b]pyridine-2-thiol, a compound belonging to the versatile thiazolopyridine class, represents such a frontier. While its relatives have shown a spectrum of activities from anticancer to anti-inflammatory, the precise mechanism of action (MoA) of this specific molecule remains uncharted territory.[1][2]
This guide eschews a rigid template, instead offering a dynamic, logic-driven framework for the systematic validation of a novel compound's MoA. We will navigate the critical decision points and experimental funnels required to move from a bioactive "hit" to a well-characterized chemical probe or drug candidate. This is not merely a list of protocols; it is a strategic comparison of orthogonal methodologies designed to build a self-validating and irrefutable case for a specific biological mechanism.
Part 1: The Outset—Formulating a Testable Hypothesis
The initial challenge is to establish a beachhead—a plausible, testable hypothesis for the compound's activity. The two primary, philosophically distinct approaches are phenotypic discovery and target-based screening. The choice between them dictates the entire downstream validation cascade.
Strategy 1: The Unbiased Phenotypic Approach
Phenotypic screening begins with the biological outcome, asking a simple question: "What does this compound do to a complex biological system?"[3][4] This target-agnostic method is powerful for discovering first-in-class drugs with novel mechanisms, as it makes no prior assumptions.[5]
A typical workflow involves high-content imaging, where cells are treated with the compound, stained with multiple fluorescent dyes, and imaged to quantify changes in morphology, protein localization, or other cellular features.
Caption: Workflow for a high-content phenotypic screen.
The primary advantage is its unbiased nature; the main drawback is the subsequent, often arduous, process of "target deconvolution" to identify the specific protein(s) responsible for the observed phenotype.[4]
Strategy 2: The Hypothesis-Driven Target-Based Approach
This strategy leverages existing knowledge. The thiazolopyridine scaffold is a known "privileged structure," frequently found in kinase inhibitors.[6] This allows us to form an educated guess: does our compound inhibit one or more protein kinases? This hypothesis can be rapidly tested using commercially available kinome profiling services.[7][8][9]
These services screen the compound against a large panel of purified kinases (often >400) to measure its inhibitory activity. This provides a "fingerprint" of the compound's selectivity.
Comparative Data: Hypothetical Kinome Profiling Results
To illustrate, let's compare hypothetical data for our compound with a known multi-kinase inhibitor, Dasatinib, which also contains a thiazole ring.
| Kinase Target | This compound (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| AURKA | 89% | 98% |
| ABL1 | 15% | 99% |
| SRC | 22% | 99% |
| p38α (MAPK14) | 95% | 65% |
| JNK1 | 8% | 45% |
This hypothetical result immediately generates a strong lead: this compound appears to be a potent and relatively selective inhibitor of Aurora Kinase A (AURKA) and p38α. This biased, but highly efficient, approach gives us a direct target to validate.
Caption: Orthogonal approaches for target engagement validation.
Part 3: From Interaction to Function—Validating Downstream Signaling
Confirming that a compound binds a target is necessary but not sufficient. We must prove that this binding event alters the target's function and modulates the downstream signaling pathway as expected. [10][11] If our compound indeed inhibits AURKA, a key regulator of mitosis, we would expect to see specific downstream consequences.
-
Inhibition of Substrate Phosphorylation: A direct biochemical or in-cell assay can confirm that the compound inhibits the kinase activity of AURKA. For example, a Western blot for phosphorylated Histone H3 at Serine 10 (a well-known AURKA substrate) should show a dose-dependent decrease in signal in compound-treated mitotic cells.
-
Induction of a Terminal Phenotype: Inhibition of AURKA should lead to defects in mitotic progression, such as mitotic arrest. This can be quantified by flow cytometry analysis of DNA content (an increase in the G2/M population) or by the high-content imaging screen described in Part 1 (an increase in cells positive for the mitotic marker phospho-Histone H3).
Experimental Protocol: Validating Downstream Pathway Modulation
-
Cell Synchronization & Treatment: Synchronize A549 cells in the G2/M phase of the cell cycle (e.g., using a nocodazole block). Release the block and treat with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours.
-
Lysate Preparation: Harvest cells and prepare lysates for Western blotting.
-
Western Blot Analysis: Probe blots with antibodies against:
-
Total AURKA (loading control)
-
Phospho-AURKA (T288) (to assess autophosphorylation/activation)
-
Phospho-Histone H3 (Ser10) (a direct substrate)
-
-
Phenotypic Analysis (Flow Cytometry): Treat asynchronous cells for 24 hours with the compound. Fix, stain with propidium iodide, and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
A successful outcome would show that our compound reduces AURKA autophosphorylation and Histone H3 phosphorylation at concentrations consistent with those that induce G2/M arrest, directly linking target engagement to a functional cellular outcome.
Caption: A logic chain for validating downstream effects.
A Final Comparative Synthesis
The table below provides a final, synthesized comparison of the data we would aim to collect for our novel compound versus two well-understood, alternative kinase inhibitors. This holistic view is essential for positioning the new molecule within the existing landscape of chemical biology.
| Feature | This compound (Hypothetical) | Alisertib (AURKA Inhibitor) | SB203580 (p38α Inhibitor) |
| Primary Target(s) | AURKA, p38α | AURKA, AURKB | p38α, p38β |
| Target Engagement (CETSA) | Confirmed (Thermal Shift) | Confirmed | Confirmed |
| Biochemical IC50 (AURKA) | 50 nM | 1.2 nM | >10,000 nM |
| Biochemical IC50 (p38α) | 120 nM | >10,000 nM | 50 nM |
| Cellular Potency (G2/M Arrest) | EC50 = 250 nM | EC50 = 20 nM | Not Applicable |
| Cellular Potency (Inhibition of TNFα release) | EC50 = 500 nM | Not Applicable | EC50 = 600 nM |
| Key Downstream Marker | ↓ p-Histone H3 | ↓ p-Histone H3 | ↓ p-MK2 |
| Kinome Selectivity | High selectivity for AURKA/p38α | Selective for Aurora family | Selective for p38 family |
This comprehensive data set, generated through a series of orthogonal and self-validating experiments, would provide a robust and defensible dossier on the mechanism of action of this compound, transforming it from a mere "hit" into a valuable tool for chemical biology and a potential starting point for therapeutic development.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazolopyridine-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Kinases with a Privileged Scaffold
Protein kinases are a vast family of enzymes that orchestrate a significant portion of cellular signaling by catalyzing the phosphorylation of substrate proteins.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][3] In the quest for potent and selective kinase inhibitors, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are known to interact favorably with specific biological targets.
The thiazolopyridine core is one such scaffold, a fusion of thiazole and pyridine rings that has garnered immense interest due to its wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[4][5][6][7] Its structural features make it particularly adept at fitting into the ATP-binding pocket of various kinases, serving as a foundational structure for numerous potent inhibitors.[2][8]
To rationally design the next generation of these inhibitors, computational methods are indispensable. Molecular docking, a cornerstone of structure-based drug design, allows us to predict how a ligand (the inhibitor) will bind to its receptor (the kinase) and to estimate the strength of this interaction.[9][10] This guide provides a comprehensive, field-proven framework for conducting a robust and self-validating comparative docking study of thiazolopyridine-based inhibitors, moving beyond a simple protocol to explain the critical reasoning behind each step.
The Self-Validating Docking Workflow: Ensuring Trustworthy Results
The central tenet of any reliable computational study is its ability to validate itself against known experimental data. A docking protocol that cannot accurately reproduce a known binding mode is unlikely to yield trustworthy predictions for novel compounds. The following workflow is designed as a self-validating system, establishing confidence in the methodology before screening new molecules.
Caption: A self-validating workflow for comparative molecular docking.
Experimental Protocol: A Step-by-Step Guide
-
Target Selection & Retrieval:
-
Causality: The choice of target is paramount. For this guide, we will use the Tie2 kinase, an angiopoietin receptor tyrosine kinase involved in angiogenesis. A relevant crystal structure is PDB ID: 2WQB, which contains a thiazolopyrimidine inhibitor.[11] The quality of the crystal structure (resolution < 2.5 Å) is critical for defining an accurate binding pocket.
-
Protocol:
-
-
Receptor Preparation:
-
Causality: Raw PDB files contain non-essential information (e.g., water molecules, co-solvents) and lack information required by docking algorithms (e.g., hydrogen atoms, atomic charges). This step cleans the structure and prepares it for grid generation.
-
Protocol (using AutoDock Tools as an example):
-
Load the PDB file (2WQB.pdb) into the software.
-
Remove all water molecules.
-
Add polar hydrogens to the protein.
-
Compute and assign Gasteiger charges.
-
Define the binding pocket for docking. This is typically done by creating a "grid box" centered on the co-crystallized ligand, ensuring it is large enough to accommodate the ligands to be docked.
-
-
-
Ligand Preparation:
-
Causality: Ligands must be converted from their 2D representation to a realistic, low-energy 3D conformation. The correct protonation state at physiological pH is also crucial for accurate interaction prediction.
-
Protocol:
-
Sketch the 2D structures of your thiazolopyridine derivatives and a known reference inhibitor (e.g., the ligand from 2WQB).
-
Use a program like Avogadro or Discovery Studio to generate 3D coordinates.[12]
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[12]
-
Ensure correct protonation states and assign charges.
-
-
-
Causality: This is the most critical step for ensuring the trustworthiness of your results. "Redocking" involves taking the experimentally determined ligand from the crystal structure, removing it, and then docking it back into the binding site using your chosen software and parameters.[13] If the docking protocol can accurately reproduce the experimental binding pose, it is considered validated for this specific target.
-
Protocol:
-
From the original 2WQB PDB file, extract the co-crystallized thiazolopyrimidine inhibitor and save it as a separate file.
-
Prepare this ligand as described in Step 3 above.
-
Dock this single ligand back into the prepared Tie2 receptor using the defined grid box.
-
Superimpose the top-ranked docked pose with the original crystal structure.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose.[13][14]
-
Validation Checkpoint: An RMSD value of less than 2.0 Å is widely accepted as a successful validation, indicating that your docking parameters are appropriate for this system.[13][15] If the RMSD is higher, you must adjust parameters (e.g., grid box size, search algorithm exhaustiveness) and repeat until validation is achieved.
-
-
Production Docking:
-
Causality: With a validated protocol, you can now confidently dock your series of novel thiazolopyridine-based inhibitors.
-
Protocol:
-
Using the exact same validated docking parameters, dock each prepared ligand from your series into the Tie2 receptor active site.
-
-
-
Post-Docking Analysis:
-
Causality: The docking score provides a quantitative estimate of binding affinity, but the binding mode reveals the qualitative nature of the interaction. A thorough analysis of both is essential. Binding energies alone are often not sufficient for successful prediction.[16]
-
Protocol:
-
Rank by Score: Rank the ligands based on their docking scores (e.g., estimated free energy of binding in kcal/mol). More negative scores typically suggest stronger binding.[17]
-
Visualize Interactions: For the top-ranked pose of each compound, use a visualization tool (e.g., PyMOL, Discovery Studio) to analyze the specific molecular interactions.[18]
-
Identify Key Interactions: Pay close attention to hydrogen bonds, hydrophobic contacts, and π-stacking interactions with key residues in the kinase active site, especially in the "hinge region," which is critical for anchoring ATP-competitive inhibitors.[3][19]
-
-
Data Presentation and Pathway Context
Clear presentation of quantitative data is crucial for comparison. The results of the docking study should be summarized in a well-structured table.
Table 1: Hypothetical Comparative Docking Results for Thiazolopyridine Inhibitors against Tie2 Kinase (PDB: 2WQB)
| Compound ID | Structure | Docking Score (kcal/mol) | H-Bond Interactions (Hinge Region) | Other Key Interactions |
| Reference | (from 2WQB) | -9.8 | Met1081, Cys1082 | Hydrophobic contact with Leu1019 |
| TP-01 | R = -CH3 | -9.2 | Met1081 | Hydrophobic contact with Leu1019 |
| TP-02 | R = -OCH3 | -10.5 | Met1081, Cys1082 | H-bond with Asp1118 (DFG motif) |
| TP-03 | R = -Cl | -10.1 | Met1081, Cys1082 | Halogen bond with Gly1083 |
Note: Data is hypothetical and for illustrative purposes only.
To understand the biological relevance of inhibiting Tie2, it's essential to place it within its signaling pathway.
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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Isothiazolopyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to bedside is paved with rigorous validation. A critical, and often challenging, aspect of this process is understanding the inhibitor's selectivity. Kinase inhibitors, by virtue of targeting the highly conserved ATP-binding pocket, frequently exhibit off-target activities that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides an in-depth, objective comparison of methodologies for cross-reactivity profiling, with a specific focus on the emerging class of isothiazolopyridine-based kinase inhibitors.
The isothiazolopyridine scaffold has shown promise in the development of novel therapeutics, including potent kinase inhibitors.[3] A notable example is RMC-113, a 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridine identified as a dual inhibitor of the lipid kinases PIKfyve and PIP4K2C, with demonstrated broad-spectrum antiviral activity.[3][4] While initial characterization revealed a 2- to 5-fold higher potency for PIKfyve over PIP4K2C, a comprehensive understanding of its full kinome-wide selectivity is essential for its progression as a therapeutic candidate.[3][5]
This guide will dissect and compare the leading methodologies for kinase inhibitor cross-reactivity profiling, providing the causal logic behind experimental choices and presenting detailed, actionable protocols. We will use the isothiazolopyridine scaffold as our primary subject of interest, comparing its known selectivity with that of a well-characterized, multi-targeted inhibitor like Dasatinib to illustrate the data interpretation process.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[6] The therapeutic efficacy of a kinase inhibitor is intimately linked to its selectivity profile. A highly selective inhibitor can provide a clean pharmacological tool for target validation and may lead to a safer therapeutic with a wider therapeutic window. Conversely, a less selective inhibitor might offer efficacy against complex diseases by modulating multiple signaling nodes, but it also carries a higher risk of off-target-related adverse effects.[7][8] Therefore, a comprehensive cross-reactivity profile is not merely a characterization step but a cornerstone of rational drug design and development, enabling informed decisions on lead optimization and clinical trial design.[9][10]
A Comparative Analysis of Cross-Reactivity Profiling Platforms
The modern drug discovery landscape offers a suite of powerful technologies to interrogate the selectivity of kinase inhibitors. Each platform possesses unique strengths and weaknesses, and the choice of methodology often depends on the stage of drug development, the specific scientific question, and available resources. Here, we compare three orthogonal approaches: large-scale biochemical screening, in-cell target engagement, and unbiased proteomic methods.
Large-Scale Biochemical Screening: The KINOMEscan™ Approach
Biochemical assays remain a gold standard for initial, broad-based selectivity profiling.[2] The KINOMEscan™ platform from Eurofins DiscoverX is a widely adopted example of a high-throughput, active site-directed competition binding assay.[7][11][12]
Principle: This method relies on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[13]
Experimental Causality: By screening against a large panel of kinases (over 480), this approach provides a comprehensive, albeit in vitro, view of an inhibitor's selectivity.[7][11] The use of a binding assay format, independent of ATP concentration, allows for the determination of true thermodynamic dissociation constants (Kd), enabling a direct and quantitative comparison of inhibitor affinity across the kinome.[7]
Data Presentation: Comparative Kinome Selectivity
To illustrate the output of a KINOMEscan™ experiment, the table below presents the known (limited) data for the isothiazolopyridine-based inhibitor RMC-113 alongside hypothetical, yet representative, broad kinome screening data. This is compared with the well-documented profile of Dasatinib, a multi-targeted tyrosine kinase inhibitor.
| Kinase Target Family | Isothiazolopyridine-Based Inhibitor (e.g., RMC-113) - % Inhibition @ 1µM | Dasatinib - % Inhibition @ 1µM |
| Lipid Kinases | ||
| PIKfyve | 99% | 25% |
| PIP4K2C | 95% | 15% |
| PI3Kα | 10% | 70% |
| Tyrosine Kinases | ||
| ABL1 | <10% | 99% |
| SRC | <10% | 98% |
| EGFR | <5% | 85% |
| Serine/Threonine Kinases | ||
| p38α (MAPK14) | <5% | 90% |
| CDK2 | <5% | 60% |
Note: Data for RMC-113 against the broader kinome is presented as hypothetical for illustrative purposes, based on the need for such profiling. The high inhibition of PIKfyve and PIP4K2C is based on published findings.[3]
Visualization of Kinome Selectivity
The following diagram illustrates the concept of a "TREEspot™" visualization, a common output from KINOMEscan™, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.
Caption: Illustrative Kinome TREEspot™ for a hypothetical isothiazolopyridine inhibitor.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize the test compound (e.g., an isothiazolopyridine derivative) in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.
-
Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound. Include a DMSO-only control.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase.
-
Elution and Quantification: Elute the bound kinase and quantify the amount of DNA tag using qPCR.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control. For Kd determination, fit the dose-response data to a standard binding isotherm model.[13]
Cellular Target Engagement: The NanoBRET™ and CETSA Approaches
While biochemical assays are invaluable for broad screening, they do not account for cell permeability, intracellular ATP concentrations, or the native conformation of the kinase in a cellular environment. Cellular target engagement assays bridge this gap by directly measuring inhibitor binding to its target in live cells.
Principle: The NanoBRET™ assay is a proximity-based method that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[1][3][14]
Experimental Causality: This technique provides a quantitative measure of target occupancy in a physiologically relevant context.[14] It allows for the determination of intracellular IC50 values and can even be adapted to measure compound residence time, offering deeper insights into the inhibitor's pharmacodynamics.[14]
Experimental Workflow: NanoBRET™
Caption: NanoBRET™ Target Engagement Assay Workflow.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a white, 96-well assay plate.
-
Compound Addition: Add serial dilutions of the isothiazolopyridine inhibitor to the cells.
-
Tracer Addition: Add the fluorescent tracer at a predetermined concentration.
-
Incubation: Incubate the plate at 37°C to allow for compound entry and target engagement.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value.[1][3]
Principle: CETSA® is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][15][16] In a CETSA® experiment, cells are treated with an inhibitor and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature indicates target engagement.[10][16]
Experimental Causality: CETSA® is a label-free method that confirms direct physical interaction between the inhibitor and its target in a native cellular environment.[10][15] It is particularly useful for validating on-target activity and can be adapted to a dose-response format (isothermal dose-response fingerprint, ITDRF) to determine the apparent affinity of the inhibitor in cells.[10]
Experimental Protocol: Western Blot-Based CETSA®
-
Cell Treatment: Treat cultured cells with the isothiazolopyridine inhibitor or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures for a defined period.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[10][15][16]
Unbiased Proteomic Approaches: Chemical Proteomics
Principle: Chemical proteomics methods, such as the use of "kinobeads," employ broad-spectrum kinase inhibitors immobilized on a solid support to capture a large portion of the cellular kinome from a cell lysate.[6][17] The selectivity of a soluble test inhibitor is then assessed by its ability to compete with the immobilized probe for kinase binding. The bound kinases are subsequently identified and quantified by mass spectrometry.[17][18]
Experimental Causality: This approach offers an unbiased, system-wide view of an inhibitor's interactions with endogenously expressed kinases in their native state and within their natural protein complexes.[6][17] It is a powerful tool for identifying both expected and unexpected off-targets, providing a comprehensive landscape of the inhibitor's cellular interactions.[17]
Experimental Workflow: Kinobeads-Based Chemical Proteomics
Caption: Chemical Proteomics Workflow for Kinase Inhibitor Profiling.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Culture and Lysis: Grow cells to the desired confluency and prepare a native cell lysate.
-
Inhibitor Incubation: Aliquot the lysate and incubate with increasing concentrations of the soluble isothiazolopyridine test inhibitor.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysate-inhibitor mixture and incubate to allow for competitive binding.
-
Washing: Pellet the beads and wash extensively to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Generate dose-response curves for each identified kinase to determine their IC50 values for the test inhibitor.[6][17]
Synthesizing the Data: A Holistic View of Selectivity
No single method provides a complete picture of an inhibitor's selectivity. A robust cross-reactivity profiling strategy integrates data from multiple orthogonal approaches. For a novel isothiazolopyridine-based inhibitor, a tiered approach is recommended:
-
Primary Screen: Utilize a broad biochemical screen like KINOMEscan™ to get a rapid, comprehensive overview of potential interactions across the kinome.
-
Cellular Validation: For the primary targets and potent off-targets identified, validate their engagement in a cellular context using NanoBRET™ or CETSA®. This step confirms that the inhibitor can access and bind to its targets in a more physiologically relevant environment.
-
Unbiased Discovery: Employ chemical proteomics to uncover any unexpected off-targets that may not be present in the recombinant kinase panel or to understand how the inhibitor interacts with kinases in their native complexes.
By combining these methodologies, researchers can build a high-confidence selectivity profile for their isothiazolopyridine-based kinase inhibitors, enabling a more accurate prediction of their biological effects and a more strategic path towards clinical development.
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Binder, M. J., Bashore, F. M., Dunn Hoffman, K. K., Daamgard, C., Slater, M. R., Drewry, D. H., Robers, M. B., & Axtman, A. D. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
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A Comparative Analysis of Thiazolo[5,4-b]pyridine Derivatives as Potent Inhibitors of Imatinib-Resistant c-KIT Mutants
Introduction
Gastrointestinal stromal tumors (GISTs) represent the most common mesenchymal neoplasms of the gastrointestinal tract, with the majority being driven by gain-of-function mutations in the KIT proto-oncogene, which encodes the c-KIT receptor tyrosine kinase.[1][2] The advent of imatinib, a potent tyrosine kinase inhibitor (TKI), revolutionized the treatment of GISTs by targeting the constitutively active c-KIT kinase.[3][4] However, a significant clinical challenge remains in the form of primary and acquired resistance to imatinib, frequently mediated by secondary mutations in the c-KIT gene.[4][5] This guide provides a comprehensive comparison of a promising class of novel inhibitors, thiazolo[5,4-b]pyridine derivatives, against imatinib and other approved TKIs in the context of imatinib-resistant c-KIT mutants.
The Landscape of Imatinib Resistance in GIST
Imatinib effectively inhibits the ATP-binding pocket of the inactive conformation of the c-KIT kinase, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[3][6] However, mutations within the c-KIT gene can disrupt the binding of imatinib, leading to restored kinase activity and tumor progression. These resistance mutations commonly occur in the ATP-binding pocket (exons 13 and 14) and the activation loop (exons 17 and 18).[7][8] For instance, the V654A mutation in exon 13 and the N822K mutation in exon 17 are frequently observed in patients with acquired imatinib resistance.[7] The development of novel therapeutic agents capable of overcoming these resistance mechanisms is a critical unmet need in the management of advanced GIST.
Thiazolo[5,4-b]pyridine Derivatives: A Novel Class of c-KIT Inhibitors
Recent drug discovery efforts have identified thiazolo[5,4-b]pyridine derivatives as a promising scaffold for the development of potent c-KIT inhibitors.[9][10][11] Through extensive structure-activity relationship (SAR) studies, researchers have synthesized and evaluated a series of these compounds for their ability to inhibit both wild-type and imatinib-resistant c-KIT mutants.[9][11][12]
Comparative Potency Against Wild-Type and Mutant c-KIT
A notable example from this class, compound 6r , has demonstrated significant inhibitory activity against both wild-type c-KIT and, crucially, the imatinib-resistant V560G/D816V double mutant.[9][11] The following table summarizes the comparative inhibitory concentrations (IC50) of compound 6r , imatinib, and the second-line TKI sunitinib against various c-KIT constructs.
| Compound | c-KIT WT (IC50, µM) | c-KIT V560G/D816V (IC50, µM) |
| Compound 6r | 0.01 | 4.77 |
| Imatinib | 0.02 | 37.93 |
| Sunitinib | 0.01 | 3.98 |
Data synthesized from Nam et al. (2022).[11]
These data highlight the superior potency of compound 6r against the imatinib-resistant double mutant compared to imatinib itself, and its comparable activity to sunitinib.[11]
Cellular Activity in Imatinib-Resistant GIST Models
The anti-proliferative effects of these novel derivatives have been evaluated in various GIST cell lines, including those harboring imatinib-resistant mutations. For instance, in the HMC1.2 cell line, which expresses the imatinib-resistant c-KIT V560G/D816V double mutant, compound 6r demonstrated significantly greater anti-proliferative activity (GI50 = 1.15 µM) compared to imatinib (GI50 = 27.10 µM).[13]
| Compound | GIST-T1 (GI50, µM) | HMC1.2 (c-KIT V560G/D816V) (GI50, µM) |
| Compound 6r | 0.01 | 1.15 |
| Imatinib | 0.02 | 27.10 |
| Sunitinib | 0.01 | 1.33 |
Data synthesized from Nam et al. (2022) and related reviews.[11][13]
Furthermore, western blot analysis has confirmed that compound 6r effectively blocks the auto-phosphorylation of c-KIT and downstream signaling pathways in both imatinib-sensitive and resistant GIST cell lines.[11]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of thiazolo[5,4-b]pyridine derivatives, similar to other TKIs, is the competitive inhibition of ATP binding to the catalytic site of the c-KIT kinase.[14] By blocking this crucial step, these inhibitors prevent the phosphorylation of downstream substrates, thereby abrogating the signaling cascades that promote tumor growth and survival.
Caption: Simplified c-KIT signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against c-KIT kinase.
Objective: To determine the IC50 value of a test compound against c-KIT kinase.
Materials:
-
Recombinant human c-KIT kinase[15]
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled or non-radiolabeled)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)[16]
-
Test compounds (thiazolo[5,4-b]pyridine derivatives, imatinib, sunitinib)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)[17]
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant c-KIT enzyme, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is quantified.[15]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase assay.
Cell-Based Proliferation Assay
This protocol describes a method for evaluating the anti-proliferative effects of compounds on GIST cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in GIST cells.
Materials:
-
GIST cell lines (e.g., GIST-T1, HMC1.2)[18]
-
Cell culture medium and supplements
-
Test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed the GIST cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
Thiazolo[5,4-b]pyridine derivatives represent a promising new class of c-KIT inhibitors with the potential to overcome imatinib resistance in GIST. The lead compound, 6r , has demonstrated potent activity against clinically relevant imatinib-resistant c-KIT mutations, both at the enzymatic and cellular levels.[9][11] Its efficacy is comparable, and in some cases superior, to existing second-line therapies like sunitinib. Further preclinical and clinical development of this compound class is warranted to fully elucidate its therapeutic potential for patients with imatinib-resistant GIST. Future studies should focus on in vivo efficacy in animal models of imatinib-resistant GIST, as well as comprehensive pharmacokinetic and toxicity profiling.[19][20][21]
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Wang, C., et al. (2021). Rare c-KIT c.1926delA and c.1936T>G Mutations in Exon 13 Define Imatinib Resistance in Gastrointestinal Stromal Tumors and Melanoma Patients: Case Reports and Cell Experiments. Frontiers in Oncology. [Link]
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Establishment and characterization of imatinib-resistant xenograft models of human gastrointestinal stromal tumor in mice. (n.d.). ASCO Publications. Retrieved January 22, 2026, from [Link]
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Antonescu, C. R., et al. (2005). Acquired Resistance to Imatinib in Gastrointestinal Stromal Tumor Occurs Through Secondary Gene Mutation. AACR Journals. [Link]
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Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). (2023). MDPI. [Link]
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KIT proto-oncogene, receptor tyrosine kinase [Homo sapiens (human)]. (2026). NCBI. [Link]
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Miyake, K., et al. (2018). Regorafenib regresses an imatinib-resistant recurrent gastrointestinal stromal tumor (GIST) with a mutation in exons 11 and 17 of c-kit in a patient-derived orthotopic xenograft (PDOX) nude mouse model. Taylor & Francis Online. [Link]
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Gajiwala, K. S., et al. (2005). Imatinib binding and cKIT inhibition is abrogated by the cKIT kinase domain I missense mutation Val654Ala. AACR Journals. [Link]
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A Researcher's Guide to Evaluating the Selectivity of Thiazolopyridine Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are the master regulators of cellular communication.[1] They orchestrate a vast network of signaling pathways that govern everything from cell growth and proliferation to apoptosis. When these pathways become dysregulated, they often lead to diseases like cancer and inflammatory disorders, making kinases one of the most intensively pursued classes of drug targets.[2]
The development of small molecule kinase inhibitors has revolutionized medicine, particularly in oncology.[3] However, the high degree of structural similarity across the ATP-binding site of different kinases presents a significant challenge: achieving selectivity.[3] An inhibitor designed for a specific cancer-driving kinase might inadvertently block other, unrelated kinases, leading to off-target effects and potential toxicity.[3][4]
This guide provides a comprehensive framework for evaluating the selectivity of a promising class of compounds: thiazolopyridine inhibitors. The thiazolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile backbone for developing inhibitors against various kinases.[5][6] We will delve into the methodologies for profiling their activity across the kinome, interpreting the resulting data, and understanding the profound implications for drug discovery.
The Thiazolopyridine Scaffold: A Versatile Tool for Kinase Inhibition
The thiazolopyridine ring system, a fusion of thiazole and pyridine rings, has proven to be a rich source of kinase inhibitors.[6] Its derivatives have been developed to target a wide range of kinases, including c-KIT, PI3K, and VEGFR2, by engaging with the ATP-binding site in various conformations.[5] The versatility of this scaffold allows medicinal chemists to fine-tune its properties to enhance potency and, crucially, selectivity for the desired target.
Methodologies for Comprehensive Kinase Selectivity Profiling
To truly understand the therapeutic potential and potential liabilities of a thiazolopyridine inhibitor, it must be screened against a broad panel of kinases. This process, known as kinase profiling, is a standard and critical step in modern drug discovery.[2] Several robust technologies are available for this purpose, each with its own advantages.
Common Kinase Profiling Platforms:
-
Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate. Their accuracy and reliability are high.
-
Luminescence-Based Assays: These assays measure the amount of ATP remaining after a kinase reaction, with the light output being proportional to the ATP concentration. They are well-suited for high-throughput screening (HTS).[7]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays use fluorescently labeled antibodies that recognize a phosphorylated substrate, leading to a measurable change in fluorescence upon kinase activity.
-
Competition Binding Assays: Platforms like KINOMEscan™ measure the ability of a compound to displace a known ligand from the kinase active site, providing a quantitative measure of binding affinity.[8]
The choice of assay depends on the stage of drug discovery, with HTS-compatible methods being ideal for initial screening and more detailed radiometric or kinetic assays used for lead optimization.[7]
A Foundational Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a typical luminescence-based assay for determining the half-maximal inhibitory concentration (IC50) of a thiazolopyridine inhibitor against a specific kinase.
Objective: To quantify the potency of a test compound by measuring its ability to inhibit the activity of a target kinase.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
Adenosine Triphosphate (ATP)
-
Test Compound (Thiazolopyridine inhibitor)
-
Assay Buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Microplate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the thiazolopyridine inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96- or 384-well plate, add the assay buffer, the kinase, and the substrate.
-
Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to provide an accurate measure of potency.[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Measure the luminescence using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Comparative Analysis: Deconstructing the Selectivity of Thiazolopyridine Inhibitors
To illustrate the concept of selectivity, let's consider hypothetical data for three different thiazolopyridine inhibitors (TP-A, TP-B, and TP-C) screened against a panel of kinases.
| Kinase | TP-A (IC50, nM) | TP-B (IC50, nM) | TP-C (IC50, nM) |
| Target Kinase X | 10 | 15 | 50 |
| Kinase Y | 500 | 25 | >10,000 |
| Kinase Z | >10,000 | 5,000 | 75 |
| Kinase P | 1,200 | 800 | 1,500 |
| Kinase Q | 8,000 | >10,000 | 60 |
Interpretation:
-
TP-A: This inhibitor is highly selective for Target Kinase X. Its potency against other kinases in the panel is significantly lower (at least 50-fold). This profile is desirable for minimizing off-target effects.
-
TP-B: While potent against Target Kinase X, TP-B also shows significant activity against Kinase Y. This is an example of a less selective or "multi-targeted" inhibitor.[1] Such a profile could be beneficial if Kinase Y is also a relevant target for the disease , a concept known as polypharmacology.[1][10]
-
TP-C: This compound is a promiscuous inhibitor, showing activity against multiple kinases with similar potency. Such a lack of selectivity would likely lead to undesirable side effects and makes it a poor candidate for further development.[3]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol
This document provides a detailed protocol for the safe handling, decontamination, and disposal of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol (CAS No. 488742-54-7). As a chlorinated heterocyclic thiol, this compound presents a multi-faceted risk profile that demands a rigorous and informed approach to waste management. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental protection. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Core Principles: Hazard Analysis and Risk Mitigation
Understanding the chemical nature of this compound is fundamental to its safe disposal. The molecule's structure incorporates three key functional groups, each contributing to its hazard profile:
-
Chlorinated Pyridine Ring: Chlorinated organic compounds are often persistent in the environment and can be toxic.[1][2] Their combustion can generate hazardous byproducts such as hydrogen chloride, nitrogen oxides (NOx), and potentially phosgene, necessitating specialized high-temperature incineration for complete destruction.[3][4]
-
Thiol Group (-SH): Thiols are notorious for their potent and unpleasant odors.[5] More significantly, they are reactive and can be toxic. The primary strategy for neutralizing thiols is oxidation, which converts the thiol group into a less volatile and less odorous sulfonic acid.[6][7]
-
Thiazolo-Pyridine Heterocycle: This fused ring system is common in biologically active molecules. While specific toxicity data for this compound is limited, related structures can cause skin, eye, and respiratory irritation.[3][8][9]
Given this profile, all waste containing this compound must be treated as hazardous waste . The United States Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous waste, holding the generator responsible for its safe disposal.[10][11]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure all engineering controls are functional and appropriate PPE is worn. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to provide and ensure the use of PPE to protect workers from chemical hazards.[12][13][14]
| Item | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of volatile aerosols, dust, or reaction byproducts.[15] |
| Eye Protection | Chemical Safety Goggles | To protect against splashes and vapors. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. Double-gloving is recommended when handling concentrated waste. |
| Body Protection | Flame-resistant laboratory coat | To protect skin and clothing from splashes. |
Waste Segregation and Management Workflow
Proper disposal begins with meticulous segregation at the point of generation. Never mix waste streams unless it is part of a designated neutralization protocol.
Caption: Decision workflow for handling this compound waste.
Detailed Disposal and Decontamination Protocols
Protocol 4.1: Bulk Waste and Concentrated Solutions
Any quantity of the pure compound or solutions with a concentration greater than 1% must be disposed of as hazardous waste without pre-treatment.
-
Collection: Collect waste in a designated, compatible container (e.g., glass or polyethylene). The container must be in good condition, have a tightly sealing cap, and be clearly labeled.[16]
-
Labeling: Affix a hazardous waste label immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Environmental Hazard)
-
The accumulation start date.
-
-
Storage: Store the sealed container in a secondary containment bin within a designated satellite accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents and acids.[17]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[11][18]
Causality: Direct chemical treatment of bulk quantities is strongly discouraged. The oxidation of thiols with agents like bleach is highly exothermic and can lead to a runaway reaction, boiling, and the release of toxic fumes.[6] Professional disposal via incineration is the only method that guarantees complete destruction of the chlorinated heterocyclic structure.[1]
Protocol 4.2: Decontamination of Labware and Dilute Rinsates
Glassware, stir bars, and other equipment can be decontaminated in the laboratory using a chemical oxidation process. This procedure is only for trace amounts of residue.
-
Initial Rinse: In a fume hood, rinse the contaminated labware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This rinsate must be collected and disposed of as hazardous waste as described in Protocol 4.1.
-
Prepare Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a decontamination bath. A 1:1 mixture of standard laundry bleach (~5-8% sodium hypochlorite) and water is effective.[19]
-
Immersion: Carefully place the rinsed labware into the bleach bath. Ensure all contaminated surfaces are fully submerged.
-
Soaking: Allow the labware to soak for at least 12-24 hours.[5][19] The bleach oxidizes the residual thiol to a non-odorous sulfonate salt, rendering it less hazardous.
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.
-
Disposal of Bleach Bath: A spent bleach bath should be considered hazardous waste and disposed of through your institution's EHS office.[5] Do not neutralize it with acid, as this can generate toxic chlorine gas.
Spill Management
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or the substance is airborne.
-
Control Vapors: Ensure the spill is contained within a chemical fume hood if possible.
-
PPE: Don appropriate PPE, including a lab coat, double nitrile gloves, and chemical safety goggles.[5]
-
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Carefully sweep or scoop the absorbed material and any solid spill into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth soaked in a bleach solution. Allow a contact time of at least 10-15 minutes, then wipe clean with a damp cloth.
-
Disposal: All cleanup materials (gloves, pads, cloths) must be sealed in a labeled bag or container and disposed of as hazardous waste.[5]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
